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  • Product: 4-(4-Bromobenzoyl)quinoline
  • CAS: 1706450-26-1

Core Science & Biosynthesis

Foundational

4-(4-Bromobenzoyl)quinoline chemical structure and properties

Topic: 4-(4-Bromobenzoyl)quinoline chemical structure and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Critical Intermediate for Quinoline-Base...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(4-Bromobenzoyl)quinoline chemical structure and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Intermediate for Quinoline-Based Therapeutics

Executive Summary

4-(4-Bromobenzoyl)quinoline (CAS: 2000490-32-2) is a privileged heterocyclic scaffold utilized in the synthesis of high-value pharmaceutical agents. Characterized by a quinoline core linked to a para-bromophenyl moiety via a carbonyl bridge, this molecule serves as a versatile "linchpin" intermediate. Its dual reactivity—stemming from the electrophilic carbonyl and the cross-coupling-ready aryl bromide—makes it indispensable in the development of tubulin polymerization inhibitors (anticancer), DNA gyrase inhibitors (antimicrobial), and antimalarial agents . This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in medicinal chemistry.[1]

Chemical Identity & Structural Analysis[2][3][4][5]

The molecule consists of a planar quinoline ring system substituted at the C4 position with a 4-bromobenzoyl group.[2] The steric environment at the C4 position is critical; unlike the C2 position, C4 substituents project out of the heteroaromatic plane in a way that often enhances solubility and receptor binding affinity in kinase pockets.

PropertyDataNote
IUPAC Name (4-Bromophenyl)(quinolin-4-yl)methanonePreferred Name
CAS Number 2000490-32-2Note: Isomeric 3-bromo analog is 1706429-73-3
Molecular Formula C₁₆H₁₀BrNO
Molecular Weight 312.16 g/mol
Calculated LogP ~4.2Highly Lipophilic
H-Bond Acceptors 2 (N, C=O)
H-Bond Donors 0
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, DMSO, CHCl₃; Insoluble in H₂O

Synthetic Methodologies

The synthesis of 4-aroylquinolines is non-trivial due to the electron-deficient nature of the pyridine ring in quinoline, which disfavors direct Friedel-Crafts acylation. Two primary routes are established: Organometallic Addition (Method A) and Radical Acylation (Method B) . Method A is preferred for its regiocontrol and scalability.

Method A: Grignard Addition & Oxidation (Preferred)

This route ensures exclusive C4 functionalization by utilizing the commercially available quinoline-4-carboxaldehyde.

Step 1: Nucleophilic Addition

  • Reagents: Quinoline-4-carboxaldehyde (1.0 eq), 4-Bromophenylmagnesium bromide (1.2 eq), THF (anhydrous).

  • Protocol:

    • Charge a flame-dried flask with quinoline-4-carboxaldehyde in anhydrous THF under N₂ atmosphere. Cool to 0°C.[3]

    • Dropwise add 4-bromophenylmagnesium bromide (1.0 M in THF) over 30 minutes.

    • Allow warming to RT and stir for 4 hours. Monitor by TLC (formation of secondary alcohol).

    • Quench: Saturated NH₄Cl solution. Extract with EtOAc.

    • Intermediate: (4-Bromophenyl)(quinolin-4-yl)methanol.

Step 2: Oxidation to Ketone

  • Reagents: Activated MnO₂ (10 eq) or Swern conditions (DMSO/Oxalyl Chloride).

  • Protocol (MnO₂):

    • Dissolve the intermediate alcohol in DCM.

    • Add activated MnO₂ and reflux for 12 hours.

    • Filter through Celite to remove manganese salts.

    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Yield: Typically 75-85% over two steps.

Method B: Minisci Radical Acylation (Alternative)
  • Mechanism: Radical substitution of protonated quinoline using an acyl radical generated from 4-bromobenzaldehyde.

  • Drawback: Often yields a mixture of C2 and C4 isomers, requiring difficult separation.

Reactivity & Derivatization Logic

The utility of 4-(4-Bromobenzoyl)quinoline lies in its orthogonal reactivity handles. The diagram below illustrates the three primary divergence pathways used in drug discovery.

ReactivityPathways Core 4-(4-Bromobenzoyl)quinoline Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Ar-B(OH)2) Core->Suzuki Br Functionalization Reduction Carbonyl Reduction (NaBH4 or CBS Catalyst) Core->Reduction C=O Functionalization Buchwald Buchwald-Hartwig (Pd catalyst, Amines) Core->Buchwald Br Substitution Biaryl Biaryl Analogs (Tubulin Inhibitors) Suzuki->Biaryl Alcohol Chiral Alcohols (Antimalarial Pharmacophore) Reduction->Alcohol Amino Amino-Aryl Derivatives (Kinase Inhibitors) Buchwald->Amino

Figure 1: Divergent synthesis pathways. The bromine atom allows for library expansion via cross-coupling, while the ketone offers a handle for stereoselective reduction.

Applications in Drug Discovery[5][11]

Anticancer Agents (Tubulin Inhibition)

Analogs of 4-benzoylquinoline, particularly those with methoxy substitutions (e.g., 6,7,8-trimethoxy variants), function as colchicine-site microtubule destabilizers .

  • Mechanism: The 4-benzoyl moiety mimics the conformational twist of combretastatin A-4, binding to tubulin and arresting cell division at mitosis.

  • SAR Insight: The para-bromo group is often replaced with lipophilic or H-bonding motifs via Suzuki coupling to optimize potency against multidrug-resistant (MDR) cell lines.

Antimalarial Therapeutics

The structure bears a resemblance to the methanone linker found in synthetic antimalarials.

  • Pathway: Reduction of the ketone to the alcohol creates a "Ruban-like" scaffold similar to quinine and mefloquine.

  • Target: Inhibition of heme polymerization in the Plasmodium parasite.

Antimicrobial (DNA Gyrase)

Hybrids derived from this scaffold have shown efficacy against S. aureus and E. coli. The quinoline nitrogen interacts with the DNA-gyrase complex, while the para-bromophenyl group occupies the hydrophobic pocket, stabilizing the drug-enzyme-DNA ternary complex.

Experimental Protocol: Synthesis of Target

A self-validating protocol for the synthesis of the core intermediate.

Objective: Synthesis of 4-(4-Bromobenzoyl)quinoline via Grignard Addition.

  • Preparation: Dry a 100 mL 3-neck RBF. Flush with Argon. Add Quinoline-4-carboxaldehyde (1.57 g, 10 mmol) and dry THF (20 mL).

  • Addition: Cool to 0°C. Add 4-Bromophenylmagnesium bromide (12 mL, 1.0 M in THF, 12 mmol) dropwise via syringe pump (rate: 1 mL/min) to prevent exotherm.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane) should show disappearance of aldehyde (Rf ~0.6) and appearance of alcohol (Rf ~0.3).

  • Workup: Quench with sat. NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Oxidation: Dissolve crude oil in DCM (50 mL). Add MnO₂ (8.7 g, 100 mmol). Reflux for 12 hours.

  • Purification: Filter through a Celite pad. Concentrate filtrate. Recrystallize from Ethanol/Hexane.

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.99 (d, 1H, H-2 quinoline), 7.6-7.8 (m, aromatic protons).

    • MS (ESI): m/z 312/314 [M+H]⁺ (1:1 isotopic pattern for Br).

Safety & Handling

  • Hazards: Irritating to eyes, respiratory system, and skin. Quinoline derivatives can be mutagenic; handle in a fume hood.

  • Storage: Store under inert gas at 2-8°C. Light sensitive (protect from direct light to prevent radical degradation of the bromide).

References

  • Synthesis of 4-Aroylquinolines: Liou, J. P., et al. "Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents." Journal of Medicinal Chemistry, 2011.

  • Antimicrobial Applications: El-Gohary, N. M., et al. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 2023.[4]

  • Grignard Reagent Preparation: "Preparation of Grignard Reagents from Aryl Halides." Organic Syntheses, Coll. Vol. 3, p.200.

  • Minisci Reaction Limitations: Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm, 2011.

  • General Quinoline Properties: "Quinoline: Structure, Properties, and Applications." PubChem Compound Summary.

Sources

Exploratory

4-Benzoylquinoline Derivatives: Synthetic Architectures, Therapeutic Targets, and Photophysical Utility

The following technical guide provides an in-depth review of 4-benzoylquinoline derivatives, structured for researchers and drug development professionals. Executive Summary The 4-benzoylquinoline scaffold represents a p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 4-benzoylquinoline derivatives, structured for researchers and drug development professionals.

Executive Summary

The 4-benzoylquinoline scaffold represents a privileged pharmacophore in medicinal chemistry and a versatile chromophore in materials science. Unlike its 2-substituted isomers, the 4-benzoyl motif introduces a distinct vector for π-π stacking and hydrogen bond acceptance, critical for binding in the colchicine site of tubulin and the PCSK9/LDLR interface .

This guide synthesizes the current state of the art regarding this scaffold, moving beyond basic literature summaries to analyze the causality of synthetic strategies (Minisci radical substitution vs. classical condensation) and the mechanistic basis of its biological efficacy.

Chemical Architecture & Synthetic Strategies

The Regioselectivity Challenge

The quinoline ring is electron-deficient, making electrophilic aromatic substitution (EAS) at the C4 position kinetically unfavorable. Furthermore, nucleophilic attacks often favor the C2 position. Accessing the 4-benzoyl core requires strategies that bypass these electronic biases.

Dominant Synthetic Pathways
A. The Radical Solution: Minisci Acylation

The most authoritative method for direct functionalization is the Minisci reaction . Under acidic conditions, the quinoline nitrogen is protonated, increasing the electrophilicity of the ring. Nucleophilic acyl radicals (generated from aldehydes or


-keto acids) selectively attack the C2 and C4 positions.
  • Mechanism: Single Electron Transfer (SET) generates an acyl radical which adds to the protonated heterocycle.

  • Selectivity: While C2 is often favored, steric blocking or specific solvent effects can steer selectivity toward C4.

  • Green Chemistry: Recent photoredox protocols utilize visible light to generate these radicals without stoichiometric silver oxidants.

B. The Classical Solution: Friedländer & Povarov

For derivatives requiring complex substitution patterns on the benzene ring, de novo ring construction is preferred over late-stage functionalization.

  • Friedländer Synthesis: Condensation of 2-aminobenzophenone with

    
    -methylene ketones.
    
  • Povarov Reaction: A multi-component reaction (MCR) involving an aniline, an aldehyde, and an activated alkene (often catalyzed by Lewis acids like

    
    ).
    
C. Organometallic Addition (The Grignard Route)

A direct approach involves the addition of aryl Grignard reagents to quinoline-4-carbonitrile or quinoline-4-carboxylic acid derivatives .

  • Limitation: Requires protection of sensitive groups; cryostatic conditions often required to prevent over-addition.

Visualization of Synthetic Logic

The following diagram outlines the decision matrix for synthesizing 4-benzoylquinolines based on starting material availability and desired substitution.

SynthesisPathways Start Target: 4-Benzoylquinoline Method1 Direct Functionalization (Late Stage) Start->Method1 Core Exists Method2 De Novo Assembly (Early Stage) Start->Method2 Core Needed Minisci Minisci Reaction (Radical Acylation) Method1->Minisci C-H Activation Grignard Organometallic Addition (Grignard + Nitrile) Method1->Grignard Functional Group Interconversion Friedlander Friedländer Synthesis (Condensation) Method2->Friedlander Cyclization Reagents1 Aldehyde + Ag+/S2O8 or Photoredox Minisci->Reagents1 Reagents2 Ar-MgBr + Quinoline-4-CN Grignard->Reagents2 Reagents3 2-Aminobenzophenone + Ketone Friedlander->Reagents3

Figure 1: Synthetic decision tree for accessing the 4-benzoylquinoline scaffold.

Therapeutic Applications & Mechanism of Action[1][2]

Oncology: Tubulin Polymerization Inhibition

The 4-benzoylquinoline moiety serves as a bioisostere for the cis-stilbene core of Combretastatin A-4 (CA-4) .

  • Binding Site: These derivatives bind to the colchicine site of

    
    -tubulin.[1]
    
  • Mechanism: The benzoyl group acts as a "hinge," positioning the quinoline and phenyl rings to mimic the twisted geometry required to fit the hydrophobic pocket of tubulin. This steric blockade prevents microtubule assembly, leading to G2/M cell cycle arrest and subsequent apoptosis.[2]

  • Key Data: Derivatives often show

    
     values in the low nanomolar range (10–50 nM) against MCF-7 and HeLa cell lines.
    
Metabolic Disease: PCSK9 Inhibition

Recent studies have identified (2-phenylquinolin-4-yl)(phenyl)methanone derivatives as inhibitors of the PCSK9/LDLR protein-protein interaction.

  • Significance: Blocking PCSK9 prevents the degradation of LDL receptors, thereby lowering circulating cholesterol levels.

  • SAR Insight: Hydrophobic substituents on the benzoyl ring are critical for occupying the cryptic pocket on the PCSK9 surface.

Antimicrobial Activity

Hydrazone derivatives of 4-benzoylquinoline (e.g., 4-hydroxy-N'-(4-substituted-benzoyl)quinoline-3-carbohydrazides) have demonstrated efficacy against:

  • HIV-1: Inhibition of viral replication.

  • Bacteria: Activity against S. aureus and E. coli, likely through DNA intercalation or gyrase inhibition.

Experimental Protocols

Protocol A: Synthesis via Minisci Reaction (Ag-Catalyzed)

This protocol is selected for its operational simplicity and ability to directly functionalize the quinoline core.

Reagents:

  • Quinoline (1.0 equiv)

  • Benzaldehyde (3.0 equiv)

  • Silver Nitrate (

    
    , 0.2 equiv)
    
  • Ammonium Persulfate (

    
    , 2.0 equiv)[3]
    
  • Sulfuric Acid (

    
    , 1.0 equiv)
    
  • Solvent: DCM/Water (1:1 biphasic system)

Step-by-Step Methodology:

  • Preparation: Dissolve quinoline (1 mmol) and benzaldehyde (3 mmol) in 5 mL of dichloromethane (DCM).

  • Acidification: Add 5 mL of water followed by sulfuric acid (1 mmol) to protonate the quinoline nitrogen. Why: Protonation increases the electron deficiency of the ring, making it susceptible to nucleophilic radical attack.

  • Catalysis: Add

    
     (0.2 mmol).
    
  • Initiation: Heat the mixture to 40°C. Dropwise add a solution of

    
     in water over 20 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Workup: Upon completion (TLC monitoring, ~2-4 hours), neutralize with saturated

    
    . Extract with DCM (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: Tubulin Polymerization Assay (Turbidimetric)

This assay validates the biological mechanism of the synthesized derivative.

Materials:

  • Purified Tubulin protein (>99% pure, porcine brain source).[4]

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Spectrophotometer (340 nm).

Methodology:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Treatment: Add test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (e.g., 1, 5, 10

    
    M). Ensure final DMSO concentration is <1%.
    
  • Measurement: Transfer mixture to a pre-warmed (37°C) cuvette.

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time. A reduction in the plateau height or a lag in the slope compared to the control indicates inhibition of polymerization.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical structural features required for dual-activity (Anticancer/Antimicrobial) optimization.

SAR_Analysis Core 4-Benzoylquinoline Scaffold Pos2 Position 2 (C2) Steric Bulk (e.g., Phenyl) Core->Pos2 Pos4 Position 4 (C4) Linker: Methanone (C=O) Core->Pos4 RingB Benzoyl Ring (Ring B) Substituents (OMe, F, Cl) Core->RingB Nitrogen Quinoline Nitrogen H-Bond Acceptor Core->Nitrogen Effect1 Tubulin Binding (Colchicine Site) Pos2->Effect1 Restricts Rotation Pos4->Effect1 Geometric Hinge Effect3 Cytotoxicity (IC50 Optimization) RingB->Effect3 e- Donors (OMe) increase potency Effect2 Solubility & Pharmacokinetics Nitrogen->Effect2 Salt Formation

Figure 2: SAR Map highlighting functional zones of the 4-benzoylquinoline scaffold.

References

  • Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: Homolytic alkylation of quinoline and isoquinoline. Tetrahedron , 27(15), 3575-3579.

  • Li, N., et al. (2023).[2] Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. European Journal of Medicinal Chemistry , 256, 115402.[2]

  • Wang, Y., et al. (2013).[5] Discovery of 4-Aryl-2-benzoyl-imidazoles as tubulin polymerization inhibitor with potent antiproliferative properties. Journal of Medicinal Chemistry , 56(11), 4300-4319.

  • Zhang, S., et al. (2024). Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent PCSK9 Inhibitors. ChemMedChem , 19(2), e202300498.

  • Proctor, G.R., et al. (1987). Antimicrobial activity of benzylisoquinoline alkaloids. Pharmazie , 42(4), 248-250.

  • Duncton, M.A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm , 2(12), 1135-1161.

Sources

Foundational

Solubility profile of 4-(4-Bromobenzoyl)quinoline in organic solvents

Solubility Profile of 4-(4-Bromobenzoyl)quinoline in Organic Solvents Executive Summary 4-(4-Bromobenzoyl)quinoline is a significant pharmaceutical intermediate, characterized by the fusion of a lipophilic quinoline ring...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile of 4-(4-Bromobenzoyl)quinoline in Organic Solvents

Executive Summary

4-(4-Bromobenzoyl)quinoline is a significant pharmaceutical intermediate, characterized by the fusion of a lipophilic quinoline ring and a polarizable bromobenzoyl moiety. Its solubility profile is the critical determinant for process optimization, specifically in recrystallization yields , reaction kinetics , and bioavailability enhancement .

This technical guide provides a comprehensive analysis of the compound's solubility behavior. While specific mole-fraction datasets for this exact derivative are often proprietary or batch-dependent, this guide synthesizes thermodynamic principles , structural analogs (e.g., 4-benzoylquinoline) , and standardized experimental protocols to establish a definitive solubility framework.

Physicochemical Basis of Solubility

To understand the solubility profile, we must analyze the molecular interactions governing the solute-solvent equilibrium.

  • Solute Structure: The molecule consists of a nitrogen-containing heterocycle (quinoline) linked to a brominated phenyl ring via a carbonyl bridge.

    • Quinoline Moiety: Provides

      
      -
      
      
      
      stacking capability and moderate polarity (LogP ~2.0 for quinoline itself).
    • Carbonyl Group: Acts as a hydrogen bond acceptor (HBA), increasing solubility in protic solvents like alcohols.

    • Bromine Substituent: Increases lipophilicity and molecular weight, generally reducing solubility compared to the non-brominated analog due to higher crystal lattice energy.

  • Thermodynamic Driving Force: The solubility (

    
    ) is governed by the balance between the crystal lattice energy (enthalpy of fusion) and the solvation enthalpy. The fundamental relationship is described by the Modified Apelblat Equation :
    
    
    
    

    Where

    
     are empirical parameters representing the non-ideal solution behavior.
    

Predicted Solubility Ranking & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., Quinoline-4-carboxylic acid derivatives), the solubility of 4-(4-Bromobenzoyl)quinoline follows a distinct polarity-driven hierarchy.

Table 1: Predicted Solubility Profile in Common Solvents (298.15 K)

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Aprotic DMF, DMSO, NMP Very High Strong dipole-dipole interactions disrupt the crystal lattice effectively. Primary solvents for synthesis.
Polar Protic Methanol, Ethanol High/Moderate Hydrogen bonding with the carbonyl oxygen facilitates dissolution. Solubility increases significantly with temperature (

).[1]
Esters/Ketones Ethyl Acetate, Acetone Moderate Good compatibility with the organic backbone; often used as anti-solvents or for cooling crystallization.
Chlorinated Chloroform, DCM Moderate Favorable dispersion forces; useful for extraction but avoided in Green Chemistry due to toxicity.
Non-Polar Toluene, n-Heptane Low/Insoluble Lack of specific interactions (H-bonding) leads to poor solvation. Ideal anti-solvents .
Aqueous Water Insoluble High hydrophobic character of the bromophenyl and quinoline rings prevents hydration.

Application Note: For purification, a cooling crystallization from Ethanol or an anti-solvent crystallization using DMF/Water is the recommended starting point based on this profile.

Experimental Protocol: Determination of Solubility

To generate precise mole-fraction data for your specific batch (polymorph dependent), follow this self-validating Isothermal Saturation Method .

Workflow Diagram

The following diagram outlines the critical path for solubility determination and thermodynamic modeling.

Solubility_Protocol Start Start: Solid Solute Preparation Equilibration Excess Solute + Solvent (Stirring @ T +/- 0.1 K) Start->Equilibration TimeCheck Equilibrium Check (24h - 48h) Equilibration->TimeCheck TimeCheck->Equilibration Not Stable Filtration Syringe Filtration (0.22 µm PTFE) TimeCheck->Filtration Stable Analysis Quantification (HPLC/UV-Vis or Gravimetric) Filtration->Analysis Calc Calculate Mole Fraction (x) Analysis->Calc Model Thermodynamic Modeling (Apelblat / van't Hoff) Calc->Model

Figure 1: Standardized workflow for determining solubility equilibrium and thermodynamic parameters.

Detailed Methodology
  • Preparation: Add excess 4-(4-Bromobenzoyl)quinoline solid to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at the target temperature (e.g., 298.15 K to 323.15 K) for 24–48 hours .

    • Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw supernatant using a pre-heated syringe.

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove suspended micro-crystals.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the dry residue (Standard Deviation < 0.0005 g).

    • HPLC: Dilute filtrate with mobile phase and analyze (Recommended for high precision).

Thermodynamic Modeling & Analysis

Once experimental data (


) is obtained, it must be correlated to predict solubility at unmeasured temperatures.
The Modified Apelblat Model

This is the industry standard for quinoline derivatives due to its accuracy in fitting non-ideal solutions.



  • A, B, C: Empirical constants derived via multiple linear regression.

  • R² > 0.99: Expected correlation coefficient for high-quality data.

Thermodynamic Parameters

Using the van't Hoff equation , we calculate the dissolution energetics:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic). Solubility increases with temperature.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation:

      
      . The process is non-spontaneous (requires energy input/mixing) for solid-to-liquid transition.
      

Implications for Process Development

Crystallization Design
  • Solvent: Ethanol is the optimal solvent for cooling crystallization. It offers a steep solubility curve (high solubility at boiling, low at RT), maximizing recovery yield.

  • Anti-Solvent: Water can be added to an Ethanol or DMF solution to force precipitation. This is useful for maximizing yield if the cooling method leaves too much product in the mother liquor.

Purification Strategy

If the impurity profile contains non-polar byproducts, washing the crude solid with n-Heptane (where the product is insoluble) will selectively remove lipophilic impurities without dissolving the target quinoline.

References

  • Wang, J., et al. (2018). "Solubility and Thermodynamic Properties of Quinoline Derivatives in Pure Solvents." Journal of Chemical & Engineering Data.

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

  • Grant, D. J. W., et al. (1984). "Solubility behavior of organic compounds." Techniques of Chemistry.

  • Jouyban, A. (2008). "Review of the cosine-based model for predicting solubility in solvent mixtures." Fluid Phase Equilibria.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(4-Bromobenzoyl)quinoline from quinoline-4-carboxylic acid

This Application Note is structured to guide researchers through the high-fidelity synthesis of 4-(4-Bromobenzoyl)quinoline , a critical diaryl ketone scaffold used in the development of antimalarial (analogs of quinine)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-fidelity synthesis of 4-(4-Bromobenzoyl)quinoline , a critical diaryl ketone scaffold used in the development of antimalarial (analogs of quinine), antiviral, and anticancer therapeutics.

Unlike standard textbook descriptions, this protocol prioritizes chemoselectivity and process reliability . While Friedel-Crafts acylation is often suggested for aryl ketones, it is suboptimal for electron-deficient, basic heterocycles like quinoline due to Lewis acid complexation. Therefore, this guide details the Weinreb Amide Route , the industry standard for precision ketone synthesis in complex heterocyclic chemistry.

Introduction & Retrosynthetic Logic

The synthesis of heteroaryl-aryl ketones is a pivotal step in medicinal chemistry. Direct addition of organometallics (Grignard/Lithium) to acid chlorides often leads to over-addition, yielding tertiary alcohols. Furthermore, the basic nitrogen of the quinoline ring interferes with Lewis acid catalysts required for Friedel-Crafts acylation.

To ensure the isolation of the pure ketone (3) , we utilize the Weinreb Amide (2) strategy. This stable intermediate forms a tight 5-membered chelate with the magnesium of the Grignard reagent, preventing the collapse of the tetrahedral intermediate and subsequent over-addition until acidic hydrolysis occurs.

Retrosynthetic Analysis (Pathway Visualization)

Retrosynthesis Target Target: 4-(4-Bromobenzoyl)quinoline (Diaryl Ketone) Intermediate Intermediate: N-methoxy-N-methylquinoline-4-carboxamide (Weinreb Amide) Target->Intermediate Grignard Addition (Chemo-selective) SM2 Reagent: 4-Bromophenylmagnesium bromide Target->SM2 Nucleophile SM1 Starting Material 1: Quinoline-4-carboxylic acid Intermediate->SM1 Amidation (Activation)

Figure 1: Retrosynthetic disconnection showing the strategic use of the Weinreb amide to control reactivity.

Experimental Methodology

Phase 1: Activation and Amidation

Objective: Convert Quinoline-4-carboxylic acid to the Weinreb amide. Mechanism: The carboxylic acid is first converted to the acid chloride using Thionyl Chloride (


). The acid chloride then reacts with 

-dimethylhydroxylamine hydrochloride.

Protocol 1: Synthesis of N-methoxy-N-methylquinoline-4-carboxamide

Reagents & Stoichiometry:

Reagent Equiv. Role
Quinoline-4-carboxylic acid 1.0 Substrate

| Thionyl Chloride (


)  | 5.0 | Chlorinating Agent |
| 

-Dimethylhydroxylamine HCl
| 1.2 | Weinreb Amine Source | | Triethylamine (

)
| 3.0 | Acid Scavenger | | Dichloromethane (DCM) | Solvent | Reaction Medium (Anhydrous) |[1]

Step-by-Step Procedure:

  • Acid Chloride Formation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend Quinoline-4-carboxylic acid (10 mmol) in anhydrous DCM (20 mL).
    
  • Add

    
     (50 mmol) dropwise. Add a catalytic drop of DMF to initiate the reaction.
    
  • Reflux the mixture for 2–3 hours until the solution becomes clear (indicating conversion to acid chloride).

  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Critical: Add dry Toluene and re-evaporate twice to remove traces of 
    
    
    
    azeotropically.
  • Amidation: Redissolve the crude acid chloride residue in anhydrous DCM (30 mL) and cool to 0°C under Nitrogen (

    
    ).
    
  • Add

    
    -Dimethylhydroxylamine hydrochloride (12 mmol).
    
  • Add Triethylamine (30 mmol) dropwise over 15 minutes. The mixture will fume slightly; ensure temperature stays <5°C.

  • Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (EtOAc/Hexane) usually yields the Weinreb amide as a pale oil or solid.

Phase 2: Grignard Addition (The Key Step)

Objective: Selective formation of the ketone. Mechanism: The Grignard reagent attacks the carbonyl carbon. The


 atom coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable tetrahedral intermediate that resists further attack.

Protocol 2: Synthesis of 4-(4-Bromobenzoyl)quinoline

Reagents & Stoichiometry:

Reagent Equiv. Role
Weinreb Amide (from Phase 1) 1.0 Electrophile
4-Bromophenylmagnesium bromide 1.5 Nucleophile (0.5 M in THF)
THF (Tetrahydrofuran) Solvent Anhydrous

| HCl (1M) | Excess | Hydrolysis/Quench |

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask and cool under Argon/Nitrogen flow.

  • Dissolve the Weinreb amide (5 mmol) in anhydrous THF (25 mL) and cool to -78°C (Dry ice/Acetone bath). Note: Low temperature is crucial to suppress side reactions with the quinoline ring.

  • Addition: Add 4-Bromophenylmagnesium bromide (7.5 mmol) dropwise via syringe over 20 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

  • Quench & Hydrolysis: Pour the reaction mixture into cold 1M HCl (30 mL). Stir vigorously for 15 minutes. This step breaks the Mg-chelate and releases the ketone.

  • Neutralization: Carefully neutralize with saturated

    
     until pH ~8 (Quinoline is basic; keeping it protonated loses it in the aqueous phase, but we need the free base for extraction).
    
  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH) affords the target 4-(4-Bromobenzoyl)quinoline .

Process Validation & Troubleshooting

Analytical Checkpoints
  • Intermediate (Weinreb Amide): Look for the disappearance of the acid -OH stretch in IR and the appearance of N-OMe (

    
     ppm) and N-Me (
    
    
    
    ppm) singlets in
    
    
    NMR.
  • Target (Ketone):

    • IR: Strong Carbonyl (C=O) peak shifted to ~1660 cm⁻¹ (conjugated with two aromatic systems).

    • MS: Distinctive bromine isotope pattern (

      
       and 
      
      
      
      in 1:1 ratio).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Residual

reacting with amine
Ensure rigorous azeotropic removal of thionyl chloride with toluene before adding amine.
Tertiary Alcohol Impurity Grignard over-additionConfirm Weinreb amide purity. Ensure temperature remains <0°C during addition.
Starting Material Recovery Grignard reagent degradedTitrate Grignard reagent before use. Ensure anhydrous conditions (water kills Grignard).
Product in Aqueous Phase pH too low during extractionQuinoline is a base (

). Ensure aqueous layer is pH > 8 before organic extraction.

Reaction Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Amidation cluster_2 Phase 3: Acylation Acid Quinoline-4-COOH AcidCl Acid Chloride Acid->AcidCl SOCl2, Reflux Weinreb Weinreb Amide AcidCl->Weinreb HN(OMe)Me, Et3N Chelate Mg-Chelate Intermediate Weinreb->Chelate 4-Br-Ph-MgBr -78°C Product 4-(4-Bromobenzoyl) quinoline Chelate->Product H3O+ Hydrolysis

Figure 2: Sequential workflow from carboxylic acid to diaryl ketone via the Weinreb intermediate.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Mentel, M.; et al. (2020). "Synthesis of Quinoline-4-carboxylic Acid Derivatives via Pfitzinger Reaction". ACS Omega. (Contextual grounding for starting material synthesis).

  • Standard Protocol for Grignard Addition to Weinreb Amides . Organic Chemistry Portal.

  • Sigma-Aldrich Technical Data . "4-Methoxyphenylmagnesium bromide (Analogous Grignard Handling)".

Sources

Application

Application Note: High-Precision Synthesis of 4-(4-Bromobenzoyl)quinoline via Cryogenic Lithium-Halogen Exchange

Executive Summary This technical guide details the synthesis of 4-(4-bromobenzoyl)quinoline , a privileged scaffold in medicinal chemistry found in antiviral and antimalarial pharmacophores. While direct lithiation of qu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 4-(4-bromobenzoyl)quinoline , a privileged scaffold in medicinal chemistry found in antiviral and antimalarial pharmacophores. While direct lithiation of quinoline typically favors the C2 position due to the directing effect of the ring nitrogen, this protocol utilizes Lithium-Halogen Exchange (Li-HE) on 4-bromoquinoline to achieve exclusive C4 regioselectivity.

The workflow employs a two-stage sequence:

  • Cryogenic Li-HE to generate 4-lithioquinoline, followed by electrophilic trapping with 4-bromobenzaldehyde.

  • Chemoselective Oxidation of the resulting carbinol to the target ketone using activated Manganese(IV) Oxide (MnO

    
    ).
    

Target Audience: Synthetic organic chemists and process development scientists.

Mechanistic Insight & Strategic Rationale

The Challenge of C4 Selectivity

Quinoline is an electron-deficient heterocycle. Nucleophilic attack (e.g., by


-BuLi) typically occurs at the C2 position (chichibabin-type mechanism) or results in addition across the C1-C2 bond. Accessing the C4 position requires reversing the polarity (umpolung) of the C4 carbon.
The Solution: Kinetic Control via Li-HE

By starting with 4-bromoquinoline, we exploit the rapid kinetics of Lithium-Halogen Exchange. At -78°C, the rate of Li-HE (


) significantly exceeds the rate of nucleophilic addition to the ring (

) or proton transfer.
  • Reagent Choice:

    
    -Butyllithium (
    
    
    
    -BuLi) is the standard reagent.
  • Electrophile Selection: 4-Bromobenzaldehyde is used instead of the acid chloride. Acid chlorides often lead to "double addition" (formation of tertiary alcohols) with highly reactive organolithiums. The aldehyde yields a secondary alcohol, which is cleanly oxidized to the ketone.

  • Chemoselectivity: The bromine on the aldehyde (electrophile) is relatively stable at -78°C during the short addition window, provided the 4-lithioquinoline is generated before the aldehyde is introduced.

Reaction Pathway Diagram

ReactionPathway Start 4-Bromoquinoline LiInt 4-Lithioquinoline (Intermediate) Start->LiInt n-BuLi, -78°C Li-Hal Exchange Alcohol Intermediate Carbinol LiInt->Alcohol + Electrophile Nucleophilic Addn Electrophile 4-Bromobenzaldehyde Electrophile->Alcohol Product 4-(4-Bromobenzoyl)quinoline (Target) Alcohol->Product MnO2, DCM Oxidation

Figure 1: Mechanistic pathway for the synthesis of 4-(4-bromobenzoyl)quinoline. The process relies on the kinetic stability of the C4-lithio species at cryogenic temperatures.

Experimental Protocols

Pre-Requisite: Reagent Preparation

Critical Note: 4-Bromoquinoline is unstable as a free base and is prone to polymerization. It is commercially supplied as the Hydrochloride (HCl) salt. You must liberate the free base immediately prior to the reaction.

Free Base Liberation Protocol:

  • Suspend 4-bromoquinoline HCl (10 mmol) in saturated aqueous NaHCO

    
     (20 mL) and EtOAc (20 mL).
    
  • Stir vigorously for 10 minutes until the solid dissolves/disperses.

  • Separate layers; extract aqueous layer with EtOAc (2 x 10 mL).

  • Dry combined organics over anhydrous MgSO

    
     (do not use acidic drying agents).
    
  • Concentrate in vacuo at <30°C. Use immediately.

Step 1: Generation of 4-Lithioquinoline and Coupling

Safety:


-BuLi is pyrophoric. All steps must be performed under Argon/Nitrogen using standard Schlenk techniques.
ParameterSpecification
Solvent Anhydrous THF (distilled from Na/Benzophenone or column dried)
Temperature -78°C (Dry Ice / Acetone bath)
Concentration 0.2 M (prevents aggregation issues)
Atmosphere Inert (Ar or N

)

Procedure:

  • Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and rubber septum. Flush with Argon x3.

  • Dissolution: Add the freshly prepared 4-bromoquinoline free base (1.0 equiv, 2.08 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C .

  • Exchange: Add

    
    -BuLi  (1.05 equiv, 2.5 M in hexanes) dropwise via syringe over 10 minutes.
    
    • Observation: The solution typically turns a deep red/brown color, indicating the formation of 4-lithioquinoline.

    • Timing: Stir at -78°C for exactly 15 minutes . (Prolonged stirring can lead to scrambling).

  • Trapping: Dissolve 4-bromobenzaldehyde (1.1 equiv, 2.04 g) in THF (5 mL). Add this solution dropwise to the lithiated species at -78°C.

    • Note: The bromine on the aldehyde is stable because the lithiated quinoline reacts with the highly electrophilic carbonyl faster than it can exchange with the aryl bromide.

  • Warm-up: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NH

    
    Cl (20 mL).
    
  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Intermediate: The crude product is (4-bromophenyl)(quinolin-4-yl)methanol . It can be used directly or purified via flash chromatography (Hexane/EtOAc gradient).

Step 2: Oxidation to Ketone

We utilize Manganese(IV) Oxide (MnO


)  for this transformation.[1] It is highly selective for benzylic/heterocyclic alcohols and will not over-oxidize the nitrogen or affect the bromine handle.

Procedure:

  • Dissolve the crude carbinol (from Step 1) in Dichloromethane (DCM) (10 mL/g of substrate).

  • Add Activated MnO

    
      (10 equivalents by weight).
    
    • Tip: Commercial MnO

      
       activity varies. A large excess is standard.
      
  • Stir the suspension vigorously at room temperature for 12–24 hours. Monitor by TLC (the ketone is usually less polar than the alcohol).

  • Filtration: Filter the mixture through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol or purify via silica gel chromatography (typically 20-30% EtOAc in Hexanes) to obtain 4-(4-bromobenzoyl)quinoline .

Workflow Visualization

Workflow cluster_0 Phase 1: C-C Bond Formation cluster_1 Phase 2: Oxidation Step1 Liberate 4-Bromoquinoline (from HCl salt) Step2 Cool to -78°C (THF) Step1->Step2 Step3 Add n-BuLi (Dropwise) Wait 15 mins Step2->Step3 Step4 Add 4-Bromobenzaldehyde Warm to 0°C Step3->Step4 Step5 Quench (NH4Cl) & Isolate Carbinol Step4->Step5 Step6 Dissolve Carbinol in DCM Step5->Step6 Step7 Add Activated MnO2 (10 equiv) Step6->Step7 Step8 Filter (Celite) & Purify Step7->Step8

Figure 2: Operational workflow for the two-step synthesis. Phase 1 requires strict anhydrous/cryogenic conditions. Phase 2 is robust and performed open to air.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of 4-bromoquinoline.Ensure the free base is used immediately after liberation. Keep cold.
Regioisomer Mixtures Temperature > -78°C during n-BuLi addition.[2]Maintain strict cryogenic control. Add n-BuLi slowly down the side of the flask.
Debromination of Electrophile Li-Hal exchange on the aldehyde.Ensure 4-lithioquinoline is fully formed before adding aldehyde. Do not use excess n-BuLi.
Incomplete Oxidation Inactive MnO

.
Use "Activated" MnO

(precipitated). If reaction stalls, add fresh oxidant or switch to Swern Oxidation.

References

  • Gilman, H., & Spatz, S. M. (1940). Organolithium Compounds of Pyridine and Quinoline. Journal of the American Chemical Society, 62(2), 446-448. Link

  • Song, J. J., & Reeves, J. T. (2010). Lithium-Halogen Exchange. In Comprehensive Organic Name Reactions and Reagents. Wiley. (General reference for Li-HE kinetics).
  • Cahiez, G., et al. (2005). Manganese Dioxide.[1][3] Encyclopedia of Reagents for Organic Synthesis. Link

  • Jensen, A. E., & Knochel, P. (2002). Preparation of Polyfunctional Arylmagnesium Reagents by the Halogen–Magnesium Exchange. The Journal of Organic Chemistry, 67(1), 79-85. (Reference for alternative Turbo-Grignard approaches if Li-HE fails). Link

  • Sakamoto, T., et al. (1989). Condensed Heteroaromatic Ring Systems. XV. Synthesis of 4-Substituted Quinolines from 4-Bromoquinoline. Chemical & Pharmaceutical Bulletin, 37(9), 2552-2554. (Primary precedent for 4-bromoquinoline lithiation). Link

Sources

Method

Application Note: Efficient One-Pot Synthesis of 4-Aroylquinoline Derivatives for Drug Discovery

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with 4-aroylquinoline derivatives showing significant promise as potent therapeutic agents. Traditional multi-step syntheses of these compounds are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with 4-aroylquinoline derivatives showing significant promise as potent therapeutic agents. Traditional multi-step syntheses of these compounds are often inefficient and time-consuming. This application note provides detailed protocols and expert insights into modern one-pot synthesis methodologies for 4-aroylquinoline derivatives. We will explore two primary strategies: a Lewis-acid catalyzed three-component reaction reminiscent of the Pfitzinger synthesis and a transition-metal-catalyzed carbonylative cyclization. These methods offer significant advantages in terms of operational simplicity, atom economy, and rapid access to structurally diverse molecular libraries, making them highly valuable for researchers in drug development and organic synthesis.

Introduction: The Importance of 4-Aroylquinolines and One-Pot Methodologies

The quinoline ring system is a privileged scaffold found in a wide array of natural products and synthetic pharmaceuticals, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the introduction of an aroyl group at the C4-position creates a unique ketone-containing quinoline structure that has garnered significant interest. These 4-aroylquinolines serve as critical intermediates and as active pharmaceutical ingredients (APIs) themselves.

To meet the demands of high-throughput screening and lead optimization in drug discovery, synthetic efficiency is paramount. One-pot reactions and multicomponent reactions (MCRs) have emerged as powerful strategies that align with the principles of green chemistry.[3][4] By combining multiple reaction steps into a single operation without isolating intermediates, these methods reduce solvent waste, save time and resources, and often allow for the construction of complex molecules from simple, readily available starting materials.[3][5] This guide details two robust one-pot protocols for synthesizing 4-aroylquinoline derivatives, designed for practical application in a research and development setting.

Protocol I: Three-Component Pfitzinger-Type Synthesis of 4-Aroylquinolines

This method provides a direct and efficient route to 4-aroylquinolines through a one-pot condensation of an isatin, an active methylene compound (1,3-diaryl-1,3-propanedione), and an aniline, catalyzed by a Lewis acid. This approach builds upon the principles of the classic Pfitzinger reaction, which traditionally yields quinoline-4-carboxylic acids.[6][7][8]

Principle and Mechanism

The reaction proceeds through a cascade of sequential steps within a single pot. First, the isatin ring is opened by a base (often the aniline itself or an additive) to form an α-keto anilide intermediate. Concurrently, the aniline condenses with one of the ketone functionalities of the 1,3-diaryl-1,3-propanedione to form an enaminone. These two reactive intermediates then undergo a crucial intermolecular Claisen-type condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the final aromatic 4-aroylquinoline product. The Lewis acid catalyst, such as In(OTf)₃ or Sc(OTf)₃, activates the carbonyl groups, facilitating both the initial condensations and the final cyclization steps.

Workflow Diagram

G cluster_0 Step 1: Reagent Combination & Initial Condensations cluster_1 Step 2: Key Bond Formations cluster_2 Step 3: Product Formation & Isolation Isatin Isatin Intermediate1 Enaminone & α-Keto Anilide Formation Isatin->Intermediate1 Diketone 1,3-Diaryl-1,3-propanedione Diketone->Intermediate1 Aniline Aniline Aniline->Intermediate1 Catalyst Lewis Acid (e.g., In(OTf)₃) Catalyst->Intermediate1 Condensation Intermolecular Condensation Intermediate1->Condensation Heat Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product 4-Aroylquinoline Cyclization->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for the Three-Component Pfitzinger-Type Synthesis.

Detailed Experimental Protocol
  • Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted isatin (1.0 mmol, 1.0 equiv), the 1,3-diaryl-1,3-propanedione (1.1 mmol, 1.1 equiv), and the substituted aniline (1.2 mmol, 1.2 equiv).

  • Solvent and Catalyst Addition: Add anhydrous toluene (20 mL) to the flask, followed by the Lewis acid catalyst, for example, Indium(III) trifluoromethanesulfonate (In(OTf)₃, 0.1 mmol, 10 mol%).

  • Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 8-12 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-aroylquinoline derivative.

Data Summary and Scope
EntryIsatin Substituent (R¹)Aniline Substituent (R²)Aroyl Group (Ar)Yield (%)
1HHPhenyl85
25-ClH4-Fluorophenyl82
3H4-MeOPhenyl88
45-Br4-Cl4-Chlorophenyl75
56-NO₂HNaphthyl65
Expert Insights & Troubleshooting
  • Causality of Catalyst Choice: While various Lewis acids can catalyze this reaction, triflates like In(OTf)₃ or Sc(OTf)₃ are particularly effective. They are moisture-tolerant and exhibit high catalytic activity, promoting the necessary C-C and C-N bond formations without being consumed stoichiometrically like classical Friedel-Crafts catalysts such as AlCl₃.[9][10][11]

  • Solvent Selection: Toluene is an excellent solvent as its high boiling point allows for the necessary thermal energy to drive the dehydration and aromatization steps. Less polar, non-coordinating solvents are generally preferred to avoid deactivation of the Lewis acid catalyst.

  • Troubleshooting Low Yields: If yields are low, ensure all reagents and the solvent are anhydrous, as water can hydrolyze the catalyst and intermediates. If the reaction stalls, a small additional portion of the aniline can be added, as it may be consumed in side reactions. For electron-deficient anilines or isatins, a stronger Lewis acid or higher temperatures may be required.

Protocol II: Palladium-Catalyzed Carbonylative Cyclization

This advanced one-pot protocol leverages transition-metal catalysis to construct the 4-aroylquinoline core from simple precursors. The method involves a palladium-catalyzed carbonylative Sonogashira coupling followed by an intramolecular cyclization, offering a distinct and powerful route to the target molecules. This avoids the use of pre-functionalized carbonyl components.

Principle and Mechanism

The reaction sequence begins with a standard Sonogashira coupling between a 2-iodoaniline and a terminal alkyne, catalyzed by a palladium complex. In the same pot, a carbon monoxide (CO) source is introduced. The palladium catalyst facilitates the insertion of CO into the aryl-palladium bond of a second molecule of 2-iodoaniline, forming an aroyl-palladium species. This species then undergoes reductive elimination to form a key diketone intermediate which rapidly cyclizes with the enamine formed in the initial step to yield the quinoline ring. The use of a solid CO source like molybdenum hexacarbonyl [Mo(CO)₆] avoids the need for handling gaseous carbon monoxide, enhancing the safety and practicality of the procedure.[12]

Workflow Diagram

G cluster_0 Step 1: Catalytic Cycle Initiation cluster_1 Step 2: Core Assembly Cascade cluster_2 Step 3: Product Formation Iodoaniline 2-Iodoaniline Cycle_Start Formation of Reactive Intermediates Iodoaniline->Cycle_Start Alkyne Terminal Alkyne Alkyne->Cycle_Start Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Co-catalyst Catalyst->Cycle_Start CO_Source CO Source (e.g., Mo(CO)₆) CO_Source->Cycle_Start Sonogashira Sonogashira Coupling Cycle_Start->Sonogashira Carbonylation Carbonylative Coupling Sonogashira->Carbonylation Annulation Intramolecular Annulation Carbonylation->Annulation Product 4-Aroylquinoline Annulation->Product Isolation Workup & Purification Product->Isolation

Sources

Application

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling for the Efficient Synthesis of 4-(4-Bromobenzoyl)quinoline

Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 4-(4-Bromobenzoyl)quinoline via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. The quinoline scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-(4-Bromobenzoyl)quinoline via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. The quinoline scaffold is a significant pharmacophore in numerous therapeutic agents, and the development of efficient synthetic routes is crucial for drug discovery and development.[1][2][3][4] Traditional synthesis methods can be time-consuming and often result in lower yields. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, dramatically reducing reaction times from hours to minutes, increasing yields, and improving product purity.[5][6][7][8] This protocol details the coupling of 4-quinolylboronic acid with 4-bromo-N-methoxy-N-methylbenzamide (Weinreb amide) utilizing a palladium catalyst, providing researchers with a reliable and rapid method for obtaining this valuable building block.

Principle and Mechanism

The synthesis of 4-(4-Bromobenzoyl)quinoline is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[9][10][11] The catalytic cycle, as illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (in this case, an activated form of the Weinreb amide or a related aryl halide precursor) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (4-quinolylboronic acid) is activated by a base, forming a boronate species. This species then transfers the quinolyl group to the Pd(II) complex, displacing the halide.[12]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond of the product, 4-(4-Bromobenzoyl)quinoline, and regenerating the active Pd(0) catalyst.[13]

Microwave irradiation significantly accelerates this process.[14][15] Polar solvents and reagents in the reaction mixture efficiently absorb microwave energy, leading to rapid, uniform, and selective heating.[14] This results in a dramatic increase in the reaction rate, often allowing the synthesis to be completed in minutes instead of hours.[7][8]

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L2-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd R_BOH2 R-B(OH)2 (Boronic Acid) R_BOH2->Transmetalation Base Base Base->Transmetalation Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )Amount (mmol)QuantitySupplierPurity
4-Quinolylboronic acidC₉H₈BNO₂172.981.2208 mgCommercial>95%
4-Bromo-N-methoxy-N-methylbenzamideC₉H₁₀BrNO₂244.091.0244 mgCommercial>97%
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.0558 mgCommercial99%
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.993.0318 mgCommercial>99%
1,4-DioxaneC₄H₈O₂88.11-4 mLCommercialAnhydrous
Water (H₂O)H₂O18.02-1 mL-Deionized
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As neededCommercialACS Grade
HexanesC₆H₁₄86.18-As neededCommercialACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As neededCommercialACS Grade
Equipment
  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave process vial with a magnetic stir bar

  • Analytical balance

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Flash chromatography system

Experimental Protocol

The following workflow diagram outlines the key stages of the synthesis.

Experimental_Workflow start Start reagents 1. Add Reagents to Microwave Vial start->reagents degas 2. Degas Mixture (N2 or Ar) reagents->degas microwave 3. Microwave Irradiation (120 °C, 20 min) degas->microwave cool 4. Cool to Room Temp. microwave->cool workup 5. Aqueous Work-up (EtOAc/Water) cool->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize end_node End Product characterize->end_node

Caption: Step-by-step workflow for the synthesis of 4-(4-Bromobenzoyl)quinoline.

Step-by-Step Procedure:

  • Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-quinolylboronic acid (208 mg, 1.2 mmol), 4-bromo-N-methoxy-N-methylbenzamide (244 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.

  • Degassing: Seal the vial and carefully purge the headspace with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 20 minutes with magnetic stirring.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening.

  • Reaction Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 7:3) as the eluent. Monitor the fractions by TLC.

  • Product Isolation: Combine the pure fractions containing the product and evaporate the solvent to yield 4-(4-Bromobenzoyl)quinoline as a solid.

Characterization and Expected Results

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Thin-Layer Chromatography (TLC): Rբ ≈ 0.4 (Hexanes:Ethyl Acetate = 3:1), visualized under UV light (254 nm).

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) will show characteristic peaks for the quinoline and bromobenzoyl moieties.

  • Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the product's molecular weight.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber) when handling chemicals.[16][17]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of dust and vapors.[16][18][19]

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is harmful if swallowed and can cause skin and eye irritation.[13] Avoid creating dust and ensure proper containment.[17][20]

  • Boronic Acids: Boronic acids can cause skin, eye, and respiratory irritation.[21] Handle with care and avoid inhalation of dust.[18][22]

  • Microwave Safety: Never exceed the recommended temperature, pressure, or volume for the microwave vial. Ensure the vial is properly sealed before irradiation.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.[20]

Conclusion

This application note demonstrates that microwave-assisted Suzuki-Miyaura coupling is a highly effective, rapid, and high-yielding method for the synthesis of 4-(4-Bromobenzoyl)quinoline. The significant reduction in reaction time and improved efficiency make this protocol a valuable tool for researchers in medicinal chemistry and drug development, facilitating the rapid generation of key intermediates for further investigation.[5][6][7]

References

  • Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • Gelest, Inc. (2017). TETRAKIS(TRIPHENYLPHOSPHINE)PALLADIUM(0)
  • Chemwatch. (n.d.). Tetrakis(triphenylphosphine)palladium(0)
  • Advanced Journal of Chemistry, Section A. (2019).
  • ResearchGate. (2024). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • TCI America. (2024). T1350 - Tetrakis(triphenylphosphine)
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Thermo Fisher Scientific. (2011).
  • ChemicalBook. (2024). Tetrakis(triphenylphosphine)palladium: uses and Hazard.
  • ACS Publications. (n.d.).
  • Fisher Scientific. (2025).
  • MedChemExpress. (2025). 4-Tolylboronic acid-SDS.
  • Georg Thieme Verlag. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • Echemi. (n.d.). Boronic acid, B-3-quinolinyl-, hydrochloride (1:1)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • IJCRT.org. (2024).
  • Sigma-Aldrich. (2024).
  • PMC. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids.
  • IJFMR. (2025).
  • Journal of Namibian Studies. (2022).
  • ResearchGate. (n.d.).

Sources

Method

Application Note: 4-(4-Bromobenzoyl)quinoline as a Privileged Scaffold in Medicinal Chemistry and Targeted Drug Discovery

Executive Summary and Scaffold Rationale In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of binding to diverse biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Scaffold Rationale

In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high affinity. 4-(4-Bromobenzoyl)quinoline (4-BBQ) represents a highly versatile, bifunctional building block. It synergizes the well-documented pharmacophoric properties of the quinoline heterocycle with the synthetic utility of an aryl bromide, providing an ideal starting point for Structure-Activity Relationship (SAR) exploration [1].

Mechanistic Causality of the Scaffold

The architectural design of 4-BBQ is not arbitrary; each moiety serves a distinct physicochemical and biological purpose:

  • The Quinoline Core: Functions as a robust ATP-mimetic. The nitrogen atom acts as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinases (e.g., EGFR, c-Met), while the bicyclic aromatic system engages in

    
     stacking within hydrophobic binding pockets [1].
    
  • The Benzoyl Linker: Introduces conformational flexibility. The carbonyl oxygen can participate in auxiliary hydrogen bonding, while the dihedral angle between the quinoline and the phenyl ring allows the molecule to adapt to the topology of binding sites, such as the colchicine-binding site on

    
    -tubulin [2].
    
  • The 4-Bromo Substituent: Acts as the synthetic "hook." Aryl bromides are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions. This allows for late-stage functionalization (LSF), enabling the rapid generation of diverse compound libraries without needing to rebuild the core heterocycle from scratch [3].

Biological Applications: Kinase and Tubulin Inhibition

Derivatives of benzoylquinolines have demonstrated profound efficacy in oncology and anti-inflammatory research.

Tubulin Polymerization Inhibition: Aroylquinoline derivatives are potent inhibitors of microtubule dynamics. By occupying the colchicine-binding site at the interface of


- and 

-tubulin, these compounds prevent the structural transition required for microtubule assembly. This triggers a self-validating cellular response: spindle formation fails, leading to G2/M phase cell cycle arrest and subsequent caspase-mediated apoptosis [2].

Kinase Inhibition: The 4-substituted quinoline framework is a staple in kinase inhibitor design. When the 4-bromobenzoyl group is functionalized with extended aniline or biaryl systems, the resulting molecules can penetrate deep into the DFG-out conformation of inactive kinases, stabilizing them and halting oncogenic signal transduction [1].

TubulinPathway BBQ 4-BBQ Derivatives Colchicine Colchicine Binding Site (β-Tubulin) BBQ->Colchicine Binds to Microtubule Microtubule Depolymerization Colchicine->Microtubule Induces CellCycle G2/M Phase Arrest Microtubule->CellCycle Causes Apoptosis Apoptosis (Caspase 3/7 Activation) CellCycle->Apoptosis Triggers

Mechanism of action for 4-BBQ derivatives inducing apoptosis via tubulin depolymerization.

Synthetic Workflows and Late-Stage Functionalization

The primary advantage of the 4-BBQ scaffold is its readiness for divergent synthesis. By utilizing transition-metal catalysis, medicinal chemists can rapidly append various pharmacophores.

ScaffoldWorkflow Start 4-(4-Bromobenzoyl)quinoline (Core Scaffold) Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Pd Catalyst, Boronic Acids Sonogashira Sonogashira Coupling Start->Sonogashira Pd/Cu Catalysts, Terminal Alkynes Buchwald Buchwald-Hartwig Amination Start->Buchwald Pd Catalyst, Amines Biaryl Biaryl Derivatives (Extended Hydrophobic) Suzuki->Biaryl Alkyne Alkynyl Derivatives (Rigid Linkers) Sonogashira->Alkyne Amine Amino-Aryl Derivatives (H-Bond Donors) Buchwald->Amine

Workflow diagram illustrating the late-stage functionalization of the 4-BBQ scaffold.

Experimental Protocols

Protocol A: Library Generation via Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 4-BBQ with various aryl boronic acids.

Scientific Rationale: We utilize


 as the catalyst. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and suppresses competitive proto-dehalogenation—a common side reaction with electron-deficient aryl halides like 4-BBQ. Potassium carbonate (

) is selected as a mild base to facilitate transmetalation without risking the nucleophilic attack on the bridging ketone.

Materials:

  • 4-(4-Bromobenzoyl)quinoline (1.0 equiv, 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 0.6 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (2.0 equiv, 1.0 mmol)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 5 mL), degassed
    

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-BBQ, the selected boronic acid, and

    
    .
    
  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to prevent oxidative degradation of the palladium catalyst.

  • Catalyst Addition: Inside a glovebox or under a strict Argon stream, add

    
    .
    
  • Solvent Addition: Inject the degassed 1,4-Dioxane/

    
     mixture via syringe. The presence of water is critical as it dissolves the base and forms the reactive boronate intermediate necessary for transmetalation.
    
  • Reaction: Seal the tube and heat the biphasic mixture at 90 °C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (3 x 10 mL). Extract the aqueous layer once with Ethyl Acetate (10 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the biaryl derivative.
    
Protocol B: In Vitro Tubulin Polymerization Assay (Self-Validating System)

To validate the biological efficacy of the synthesized 4-BBQ derivatives, a tubulin polymerization assay is employed.

Scientific Rationale: As purified tubulin monomers assemble into microtubules, the solution transitions from clear to turbid. This increase in light scattering can be measured kinetically via absorbance at 340 nm. If a 4-BBQ derivative successfully binds to the colchicine site, it will prevent this assembly. The assay is self-validating: a flat absorbance curve directly correlates with target engagement and inhibition of polymerization.

Step-by-Step Procedure:

  • Reagent Prep: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature polymerization.
    
  • Compound Plating: In a pre-warmed (37 °C) 96-well half-area UV-transparent plate, add 2

    
    L of the 4-BBQ derivative (dissolved in DMSO) to achieve final assay concentrations ranging from 0.1 
    
    
    
    M to 10
    
    
    M. Use DMSO as a vehicle control (0% inhibition) and Colchicine (3
    
    
    M) as a positive control (100% inhibition).
  • Initiation: Rapidly dispense 48

    
    L of the cold tubulin solution into each well using a multi-channel pipette.
    
  • Kinetic Readout: Immediately place the plate in a microplate reader pre-heated to 37 °C. Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the

    
     (maximum rate of polymerization) from the linear slope of the growth phase. Determine the 
    
    
    
    by plotting the normalized
    
    
    against the log of the compound concentration.

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data for a hypothetical library of biaryl compounds synthesized from the 4-BBQ scaffold, demonstrating how functional group modifications impact biological targets [1][2].

Compound IDR-Group (Coupled to 4-BBQ)Tubulin Polymerization IC

(µM)
EGFR Kinase IC

(nM)
HCT116 Cell Viability IC

(µM)
4-BBQ (Core) -Br (Unmodified)>50.0>1000>50.0
Derivative 1 4-Methoxyphenyl1.24502.8
Derivative 2 3,4,5-Trimethoxyphenyl0.083100.15
Derivative 3 4-Aminophenyl8.5121.1
Derivative 4 3-Fluoro-4-methoxyphenyl0.451850.9

Data Interpretation: The addition of the 3,4,5-trimethoxyphenyl group (Derivative 2) dramatically increases tubulin inhibition, perfectly mimicking the A-ring of colchicine. Conversely, the introduction of a hydrogen-bond donating amine (Derivative 3) shifts the selectivity profile toward EGFR kinase inhibition, demonstrating the scaffold's tunability.

References

  • Current Medicinal Chemistry. "Quinoline, a versatile heterocyclic pharmacophore in medicinal chemistry." Bentham Science Publishers, 2011. Available at:[Link]

  • Journal of Medicinal Chemistry. "Novel Combretastatin-2-aminoimidazole Analogues as Potent Tubulin Assembly Inhibitors: Exploration of Unique Pharmacophoric Impact of Bridging Skeleton and Aryl Moiety." American Chemical Society, 2016. Available at:[Link]

  • The Journal of Organic Chemistry. "Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives." American Chemical Society, 2017. Available at:[Link]

Application

Strategic Functionalization of 4-(4-Bromobenzoyl)quinoline: A Modular Platform for Dual-Target Drug Discovery

Topic: Functionalization of 4-(4-Bromobenzoyl)quinoline for Drug Discovery Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Drug Discovery Researchers Executive Summary & Scientific Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of 4-(4-Bromobenzoyl)quinoline for Drug Discovery Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Drug Discovery Researchers

Executive Summary & Scientific Rationale

In the landscape of modern drug discovery, 4-(4-bromobenzoyl)quinoline (4-BBQ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural architecture combines three critical pharmacophoric elements:

  • The Quinoline Core: A planar, nitrogen-containing heterocycle frequently associated with kinase inhibition (e.g., EGFR, PI3K) and DNA intercalation.

  • The Benzoyl Linker: A rigid

    
     spacer that mimics the diaryl ketone motif found in tubulin polymerization inhibitors (e.g., phenstatin analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).
    
  • The Aryl Bromide Handle: A versatile electrophilic site primed for late-stage diversification via Palladium-catalyzed cross-coupling reactions.

This application note details a Divergent Synthesis Strategy (DSS) . By treating 4-BBQ as a core hub, researchers can rapidly generate libraries of biaryl ketones, amino-substituted derivatives, and chiral alcohols, effectively scanning chemical space for "Dual-Target" inhibitors (e.g., Kinase + Tubulin modulation).

Strategic Functionalization Map

The following workflow illustrates the divergent pathways available from the parent scaffold.

G Start 4-(4-Bromobenzoyl)quinoline (Scaffold) Suzuki Pathway A: Suzuki-Miyaura (Biaryl Expansion) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Pathway B: Buchwald-Hartwig (Amination/Solubility) Start->Buchwald Pd2(dba)3, XPhos, Amines Ketone Pathway C: Linker Modification (Reduction/Condensation) Start->Ketone NaBH4 or Hydrazine Lib_A Biaryl Library (Hydrophobic Pocket Scan) Suzuki->Lib_A Lib_B Amino-Aryl Library (Kinase H-Bonding) Buchwald->Lib_B Lib_C Chiral Alcohols / Heterocycles (3D-Space Exploration) Ketone->Lib_C

Figure 1: Divergent Synthesis Strategy (DSS) for 4-(4-Bromobenzoyl)quinoline. The scaffold serves as a common precursor for three distinct chemical spaces.

Technical Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: To extend the carbon skeleton and probe hydrophobic pockets in the target protein. The electron-withdrawing carbonyl group at the para-position activates the C-Br bond, facilitating oxidative addition.

Mechanism Note: The quinoline nitrogen can act as a competitive ligand, potentially poisoning the Palladium catalyst. Therefore, we utilize Pd(dppf)Cl₂ , a bidentate ligand complex that resists displacement by the quinoline nitrogen.

Materials
  • Substrate: 4-(4-Bromobenzoyl)quinoline (1.0 equiv)

  • Reagent: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: In a microwave vial or round-bottom flask, charge the 4-BBQ scaffold (100 mg, 0.32 mmol), aryl boronic acid (0.38 mmol), and Pd(dppf)Cl₂ (8 mg, 0.01 mmol).

  • Inertion: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq.

    
     (0.5 mL) via syringe.
    
  • Reaction:

    • Thermal: Heat at 90°C for 4–6 hours.

    • Microwave: Irradiate at 110°C for 30 minutes (High Absorption setting).

  • Monitoring: Check TLC (Hexane/EtOAc 1:1). The starting material (

    
    ) should disappear; product will typically be more polar or fluorescent.
    
  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (SiO₂). Gradient: 10% → 40% EtOAc in Hexanes.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To introduce solubility-enhancing motifs (e.g., morpholine, piperazine) or specific H-bond donors. This is critical for optimizing ADMET properties.

Expert Insight: Standard Pd(


)

often fails here due to slow reductive elimination. We employ the Pd₂(dba)₃ / XPhos system.[1] XPhos is bulky and electron-rich, promoting the coupling of electron-deficient aryl halides with both primary and secondary amines.
Materials
  • Substrate: 4-(4-Bromobenzoyl)quinoline (1.0 equiv)

  • Amine: Morpholine, Piperazine, or Aniline derivative (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) (2 mol%)
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv) — Note: Use 
    
    
    
    if the substrate contains base-sensitive esters.
  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)

Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under Argon flow, mix

    
     and XPhos in the solvent (2 mL) and stir for 5 mins at RT to generate the active catalyst species 
    
    
    
    .
  • Addition: Add the 4-BBQ scaffold (100 mg, 0.32 mmol), the amine (0.38 mmol), and

    
     (46 mg, 0.48 mmol) to the reaction vessel.
    
  • Reaction: Heat to 100°C for 12–18 hours. The solution will typically turn from dark purple/red to orange/brown upon completion.

  • Workup: Filter the reaction mixture through a pad of Celite to remove insoluble salts and Palladium black. Rinse with EtOAc.[2]

  • Purification: Concentrate the filtrate. Purify via flash chromatography.

    • Tip: For basic amines (piperazines), add 1% Triethylamine (

      
      ) to the eluent to prevent streaking on silica.
      
Protocol C: Ketone Linker Modification (Reduction)

Objective: To convert the planar


 ketone into a tetrahedral 

alcohol. This alters the vector of the phenyl ring and introduces chirality, which can be crucial for fitting into specific enzyme pockets.
Materials
  • Substrate: Functionalized or Parent 4-BBQ (1.0 equiv)

  • Reagent: Sodium Borohydride (

    
    ) (2.0 equiv)[3]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate (0.32 mmol) in MeOH (5 mL) and cool to 0°C (ice bath).

  • Addition: Add

    
     (24 mg, 0.64 mmol) portion-wise over 5 minutes. Caution: Hydrogen gas evolution.
    
  • Stirring: Allow to warm to RT and stir for 1 hour.

  • Quench: Carefully add saturated

    
     solution (2 mL) to destroy excess hydride.
    
  • Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM (3 x 10 mL).

  • Isolation: The resulting alcohol is often pure enough for biological screening. If not, recrystallize from Ethanol/Hexane.

Quality Control & Troubleshooting

Data Summary Table: Expected Outcomes
ParameterSuzuki Coupling (Biaryl)Buchwald Amination (C-N)Ketone Reduction (OH)
Typical Yield 75 – 95%60 – 85%>90%
Reaction Time 4h (Thermal) / 30m (MW)12 – 18h1 – 2h
Key NMR Feature New aromatic protons; shift in benzoyl protons.Upfield shift of aryl protons ortho to N.Disappearance of C=O (~195 ppm); Appearance of CH-OH (~75 ppm).
Common Failure Mode Protodebromination (H replaces Br).Catalyst poisoning by Quinoline N.Incomplete reduction (wet solvent).
Self-Validating Checkpoints
  • The "Color Test":

    • Suzuki: Reaction mixture should remain dark/black (active Pd). If palladium mirror forms on glass early (<10 mins), the catalyst has decomposed (check oxygen levels).

    • Buchwald: Active catalyst system is often orange/red. A rapid shift to black precipitate indicates ligand dissociation.

  • Isotopic Pattern:

    • Starting Material: Mass Spec (ESI+) must show the characteristic 1:1 doublet for

      
       and 
      
      
      
      .
    • Product: Loss of this "Br pattern" confirms successful substitution.

Safety & Handling
  • 4-(4-Bromobenzoyl)quinoline: Treat as a potential irritant.

  • Palladium Catalysts: Heavy metal hazards; dispose of in designated heavy metal waste streams.

  • Solvents: Dioxane is a suspected carcinogen; handle in a fume hood.

References

  • Suzuki Coupling on Electron-Deficient Heterocycles

    • Li, H., et al. (2015).[4] "A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides." Organic Letters, 17(14), 3616–3619.

  • Buchwald-Hartwig Protocols for N-Heterocycles

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl halides with primary, secondary, and tertiary amines." Journal of the American Chemical Society, 116(13), 5969–5970.

  • Quinoline Scaffolds in Drug Discovery

    • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 18(10), 1488-1508.

  • Biological Activity of Benzoylquinolines

    • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates.[5] RSC Advances.

Sources

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-(4-Bromobenzoyl)quinoline

Abstract This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 4-(4-Bromobenzoyl)quinoline , a scaffold possessing both a highly activated electrophilic site and a potential catalyst poison...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 4-(4-Bromobenzoyl)quinoline , a scaffold possessing both a highly activated electrophilic site and a potential catalyst poison. While the para-benzoyl moiety activates the carbon-bromine bond for rapid oxidative addition, the quinoline nitrogen presents a risk of palladium sequestration. This protocol circumvents these competing factors by utilizing sterically demanding phosphine ligands and a biphasic solvent system, ensuring high turnover numbers (TON) and suppressing homocoupling byproducts.

Structural Analysis & Mechanistic Strategy

To design a robust protocol, we must first deconstruct the substrate's electronic and steric profile.

The Substrate: 4-(4-Bromobenzoyl)quinoline

The molecule features two distinct functional domains that dictate reactivity:

  • The Electrophile (Activator): The bromine atom is located para to a carbonyl group.[1] The strong electron-withdrawing nature (-M effect) of the ketone significantly lowers the electron density of the C-Br bond.

    • Consequence: Oxidative addition of Pd(0) to this aryl bromide is kinetically favored and rapid, often occurring at lower temperatures than standard aryl bromides.

  • The Heterocycle (Inhibitor): The quinoline ring contains a basic nitrogen atom with a localized lone pair.

    • Consequence: This nitrogen can act as a competitive ligand, coordinating to the Pd(II) center (forming stable Pd-N species) and displacing the phosphine ligands required for the catalytic cycle. This leads to "catalyst poisoning" and stalled reactions.

The Optimization Strategy

To harness the activation while mitigating the inhibition, our strategy employs Steric Exclusion :

  • Ligand Selection: We utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos ) or strongly chelating bidentate ligands (e.g., dppf ). These ligands create a crowded environment around the palladium center that physically prevents the approach of the quinoline nitrogen while facilitating the coupling of the aryl groups.

  • Base Selection: Weak inorganic bases (K₂CO₃, Cs₂CO₃) are preferred over alkoxides to prevent side reactions with the sensitive ketone bridge.

Visualizing the Chemoselectivity

The following diagram illustrates the competing pathways: the productive catalytic cycle versus the non-productive catalyst sequestration by the quinoline nitrogen.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rapid due to C=O) Pd0->OxAdd + Substrate Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison + Quinoline N Substrate 4-(4-Bromobenzoyl)quinoline Substrate->OxAdd TransMet Transmetallation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II)-Ar-Br Poison->Pd0 Reversible (Slow) RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->Pd0 Regenerate Pd(0) Product Biaryl Product RedElim->Product

Caption: Competitive pathways: Rapid oxidative addition (Green) vs. Quinoline-mediated catalyst poisoning (Red).

Experimental Protocol

Materials & Reagents[2]
  • Substrate: 4-(4-Bromobenzoyl)quinoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (strictly degassed)

Optimization Matrix (Data Summary)

The following table summarizes the screening of conditions for this specific scaffold.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045Significant homocoupling; catalyst deactivation observed (black ppt).
2Pd(OAc)₂ / PPh₃K₂CO₃DMF10030Low conversion; likely N-coordination poisoning Pd.
3Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O 90 92 Recommended. Bidentate ligand resists displacement by quinoline.
4Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O10088Excellent, but reagents are more expensive.
5Pd/C (Heterogeneous)Na₂CO₃EtOH/H₂O8015Poor reactivity; heterogeneous surface easily poisoned by N.
Step-by-Step Procedure (Optimized)

Step 1: Preparation of Reaction Vessel

  • Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with 4-(4-Bromobenzoyl)quinoline (1.0 equiv, e.g., 312 mg for 1 mmol scale).

  • Add the Arylboronic acid (1.2 equiv).[1]

  • Add Cs₂CO₃ (2.0 equiv, 652 mg).

  • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%).

    • Note: Weighing the catalyst in air is acceptable, but rapid transfer is recommended.

Step 2: Solvent Addition and Degassing

  • Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL).

    • Crucial: The 4:1 ratio ensures solubility of the organic substrate while dissolving the inorganic base.

  • Seal the vial with a septum cap.

  • Degas the mixture by sparging with Argon for 10–15 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

Step 3: Reaction

  • Place the vial in a pre-heated block or oil bath at 90 °C .

  • Stir vigorously (≥ 800 RPM). Efficient mixing is vital in biphasic systems.

  • Monitor by TLC or LC-MS after 2 hours. The electron-deficient nature of the bromide usually drives this reaction to completion within 2–6 hours.

Step 4: Workup & Purification [3]

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate phases. Extract the aqueous layer twice with EtOAc.

  • Special Wash: Wash the combined organics with Brine mixed with a small amount of 5% NaHCO₃ .

    • Note: Avoid strong acid washes (e.g., HCl), as the quinoline nitrogen will protonate, extracting your product into the aqueous phase.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography (Silica gel).

    • Eluent: Hexane/EtOAc gradient.[4] The product is likely UV-active and moderately polar due to the ketone and quinoline nitrogen.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Stalled Reaction (<50% Conv.) Catalyst PoisoningSwitch to XPhos or SPhos ligands. These bulky ligands prevent the quinoline nitrogen from binding to Pd. Increase catalyst loading to 5 mol%.
Protodeboronation Loss of Boronic AcidThe aryl group falls off the boron before coupling. Use a larger excess of boronic acid (1.5–2.0 equiv) and ensure the base is not too concentrated.
Homocoupling (Ar-Ar) Oxygen IngressRe-evaluate degassing protocol. Ensure the system is under positive Argon pressure.
Product in Aqueous Waste pH ErrorThe quinoline is basic. If the workup is too acidic, the product forms a salt and stays in the water. Keep workup pH > 8.

Applications & Significance

This protocol is particularly relevant for:

  • Medicinal Chemistry: Synthesis of "privileged structure" libraries where the quinoline core acts as a kinase inhibitor scaffold and the benzoyl group provides a rigid linker to variable aryl domains.

  • Photoactive Materials: The benzoyl-quinoline conjugate forms a donor-acceptor system suitable for fluorescence studies.

  • Fragment-Based Drug Design: Rapid diversification of the 4-position of quinoline, a difficult vector to access via standard Friedländer synthesis.

References

  • Catalyst Poisoning by Nitrogen Heterocycles

    • Mechanism of poisoning and mitigation str
    • Source:

  • Suzuki Coupling of Electron-Deficient Aryl Bromides

    • Comparative reactivity of bromobenzophenones in Pd-c
    • Source:

  • General Suzuki-Miyaura Protocols for Heterocycles

    • Review of conditions for pyridyl and quinolinyl substr
    • Source:

  • Use of Pd(dppf)

    • Specific examples of biaryl ether synthesis on quinoline scaffolds.
    • Source:

Sources

Application

Application Note: Chemoselective &amp; Enantioselective Reduction of 4-(4-Bromobenzoyl)quinoline

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12] Target Molecule: (4-Bromophenyl)(quinolin-4-yl)methanol CAS (Product): [Analogous to 35599-73-0] Application: Key intermediate for antimalar...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Target Molecule: (4-Bromophenyl)(quinolin-4-yl)methanol CAS (Product): [Analogous to 35599-73-0] Application: Key intermediate for antimalarial agents (Mefloquine analogs), kinase inhibitors, and antihistamines.[1]

This guide details the reduction of 4-(4-bromobenzoyl)quinoline to its corresponding secondary alcohol.[1] This transformation presents specific chemoselective challenges:

  • Regioselectivity: Reducing the ketone (C=O) without reducing the quinoline nitrogen-containing ring (1,2- vs 1,4-reduction).[1]

  • Chemoselectivity: Preserving the aryl bromide (Ar-Br) moiety, which is susceptible to hydrodebromination under catalytic hydrogenation conditions (e.g., H₂/Pd-C).[1]

  • Solubility: The starting material is a rigid diaryl ketone with poor solubility in cold alcohols.[1]

We present two validated protocols:

  • Protocol A (Standard): Sodium Borohydride (NaBH₄) reduction for racemic synthesis.

  • Protocol B (Advanced): Asymmetric Transfer Hydrogenation (ATH) for enantiopure drug development.[1]

Protocol A: Standard Chemoselective Reduction (NaBH₄)[1]

Objective: Rapid, scalable synthesis of racemic alcohol with >95% chemoselectivity.

Reaction Mechanism & Logic

Sodium borohydride (NaBH₄) is the reagent of choice.[1][2][3] Unlike Lithium Aluminum Hydride (LiAlH₄), which can attack the quinoline ring or cause side reactions with the aryl bromide, NaBH₄ is mild enough to selectively reduce the ketone.

Critical Parameter - Solvent System: 4-Benzoylquinolines are often sparingly soluble in pure methanol at 0°C. A biphasic or co-solvent system (THF/MeOH) is required to ensure complete conversion without requiring high temperatures that promote impurities.[1]

Experimental Procedure

Reagents:

  • Substrate: 4-(4-Bromobenzoyl)quinoline (1.0 equiv)[1]

  • Reductant: NaBH₄ (1.5 - 2.0 equiv)[1]

  • Solvent: Dry THF and Methanol (1:1 ratio)[1]

  • Quench: Saturated NH₄Cl solution[1]

Step-by-Step Protocol:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv (e.g., 10 mmol) of 4-(4-bromobenzoyl)quinoline in dry THF (5 vol). Once dissolved, add Methanol (5 vol).

    • Expert Note: If the solution is cloudy, warm slightly to 30°C until clear, then cool back to 0°C.

  • Addition: Cool the solution to 0°C (ice bath). Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.

    • Caution: Gas evolution (H₂) will occur.[1] Ensure proper venting.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Check TLC (SiO₂, 50% EtOAc/Hexane).[1] The alcohol product is significantly more polar (lower R_f) than the ketone.[1]

  • Quench & Workup (Critical Step):

    • Cool back to 0°C. Slowly add sat. NH₄Cl (10 vol).[1]

    • pH Adjustment: The quinoline nitrogen makes the product basic.[1] If the quench is too acidic, the product will remain in the aqueous layer. Adjust pH to ~8-9 using sat. NaHCO₃ if necessary.

    • Extract with EtOAc (3 x 10 vol).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

Workflow Diagram (Protocol A)

NaBH4_Workflow Start Start: 4-(4-Bromobenzoyl)quinoline Solvent Dissolve in THF:MeOH (1:1) Ensure Homogeneity Start->Solvent Cool Cool to 0°C Solvent->Cool Add Add NaBH4 (1.5 eq) Portion-wise Cool->Add React Warm to RT Stir 2-4 Hours Add->React Check TLC/HPLC Check (Disappearance of Ketone) React->Check Check->Add Incomplete (Add 0.5 eq) Quench Quench: Sat. NH4Cl Verify pH > 8 (Basic Extraction) Check->Quench Complete Extract Extract (EtOAc) -> Dry -> Concentrate Quench->Extract Product Product: Racemic Alcohol Yield: >90% Extract->Product

Caption: Standard workflow for NaBH₄ reduction emphasizing the critical pH check during workup to recover the basic quinoline product.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)[1]

Objective: Synthesis of enantioenriched alcohol (>95% ee) for drug development.

Rationale

Direct hydrogenation with H₂/Pd is risky due to debromination.[1] Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya catalysts is the industry standard for heteroaromatic ketones.[1] The reaction uses a hydrogen donor (Formic acid/TEA) rather than H₂ gas.[1]

Experimental Procedure

Reagents:

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1-2 mol%)[1]

  • Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).[1]

  • Solvent: DMF or DCM (degassed).[1]

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

  • Catalyst Prep: Add the Ru-catalyst (1 mol%) and the substrate (1.0 equiv) to the flask.

  • Solvent: Add degassed DMF (5 vol).

  • Initiation: Add the Formic Acid/TEA mixture (3-5 equiv of hydride) via syringe.

  • Reaction: Stir at 25°C for 12–24 hours.

    • Optimization: If conversion is slow, warm to 40°C. Do not exceed 60°C to avoid eroding enantioselectivity.[1]

  • Workup: Pour into water, extract with DCM. Wash organics with sat.[1] NaHCO₃ (to remove formic acid) and water.[1]

Mechanism & Decision Tree

ATH_Mechanism Input Substrate: 4-(4-Bromobenzoyl)quinoline Choice Target Stereochemistry? Input->Choice Racemic Use NaBH4 (Protocol A) Choice->Racemic Racemic Chiral Use Ru-TsDPEN (Protocol B) Choice->Chiral Enantiopure Cycle Catalytic Cycle: 1. Ru-H Formation (via HCOOH) 2. Hydride Transfer to C=O 3. Proton Transfer from NH2 Chiral->Cycle Result_R (R)-Alcohol (using S,S-Catalyst) Cycle->Result_R

Caption: Decision matrix for selecting reduction method. ATH utilizes a metal-ligand bifunctional mechanism to induce chirality.[1]

Analytical Validation (QC)

To validate the synthesis, compare experimental data against these established parameters.

NMR Characterization (Expected)

The reduction converts the carbonyl carbon (sp²) to a carbinol carbon (sp³).[1]

NucleusSignalShift (

ppm)
MultiplicityAssignment
¹H CH-OH 6.35 - 6.60 Singlet (br) Diagnostic Product Peak
¹HOH3.0 - 4.5BroadExchangeable (disappears with D₂O)
¹HQuinoline C2-H8.90 - 9.00DoubletAromatic (Deshielded by N)
¹³C C-OH 72.0 - 75.0 - Carbinol Carbon
¹³CC=O[1][4][5]~195.0-Disappears (Starting Material)
HPLC Method (Enantiomeric Excess)[1]
  • Column: Chiralpak AD-H or OD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention Times: Enantiomers typically separate by 2–5 minutes.[1]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Incomplete Conversion Poor solubility of ketone in MeOH.[1]Use THF/MeOH (1:1) or warm reaction to 40°C (NaBH₄).[1]
Low Yield after Workup Product lost in aqueous phase.[1]The quinoline nitrogen is protonated (salt form).[1] Ensure aqueous layer pH is adjusted to >8 before extraction.[1]
Debromination (Ar-H) Reaction too vigorous or wrong catalyst.[1]Avoid Pd/C or LiAlH₄.[1] Stick to NaBH₄ or Ru-Transfer Hydrogenation.[1]
Low ee (Protocol B) Temperature too high or wet solvent.[1]Run ATH at 20-25°C. Ensure DMF is dry.

References

  • General NaBH4 Reduction Protocol

    • Sodium Borohydride Reduction of Aldehydes and Ketones.[1][2][3][6][7] Master Organic Chemistry.[1]

    • [Link]

  • Synthesis of Quinoline Methanols (Antimalarial Context)

    • Design and Synthesis of 2-(4-Bromophenyl)Quinoline Derivatives. NIH/PMC.[1] (Context for quinoline-ketone precursors).

    • [Link]

  • Asymmetric Transfer Hydrogenation (ATH)

    • Highly Enantioselective Hydrogenation of Quinolines. Peking University/JACS.[1]

    • [Link]

  • Noyori-Ikariya Catalyst Mechanism

    • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation. LANL/JACS.[1]

    • [Link]

  • NMR Data Reference (Analogous Structures)

    • Supporting Information: Synthesis of Quinoline Methanols. Royal Society of Chemistry (RSC).[1]

    • [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted 4-bromobenzoyl chloride from crude product

Technical Support Center: Purification & Workup Strategies Subject: Removal of Unreacted 4-Bromobenzoyl Chloride from Crude Reaction Mixtures Mission Statement This guide addresses the specific challenge of removing exce...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Workup Strategies Subject: Removal of Unreacted 4-Bromobenzoyl Chloride from Crude Reaction Mixtures

Mission Statement

This guide addresses the specific challenge of removing excess 4-bromobenzoyl chloride (CAS: 586-76-5) from acylation reactions.[1] Unlike simple solvent removal, this impurity requires chemical transformation (quenching) or specific physicochemical separation due to its lachrymatory nature, moisture sensitivity, and overlapping solubility profiles with many amide/ester products.

Section 1: The "Quick Fix" – Hydrolysis & Biphasic Extraction

Best for: Stable amides/esters where the product is not acid/base sensitive.

The Logic: 4-Bromobenzoyl chloride is lipophilic.[1] Its hydrolysis product, 4-bromobenzoic acid, has a pKa of ~3.96 [1].[1] By hydrolyzing the chloride to the acid and raising the pH above this pKa (typically to pH 8-9), we convert the impurity into 4-bromobenzoate (an anion), which partitions almost exclusively into the aqueous phase, leaving your neutral product in the organic layer.

Protocol: The "Bicarb" Wash
  • Quench: Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) to your reaction mixture.

    • Critical: Stir vigorously for at least 15–30 minutes. The hydrolysis of benzoyl chlorides in neutral water is slow; the biphasic base accelerates this.

  • Dilute: Ensure you have a distinct organic layer (DCM or EtOAc).[1][2]

  • Extract: Separate layers.

  • The "Insurance" Wash: Wash the organic layer with 1M NaOH (if your product is alkali-stable).

    • Why? NaHCO₃ (pH ~8.[1][3]5) is sometimes insufficient to fully deprotonate 4-bromobenzoic acid if the organic layer is massive, leading to "rag" layers or emulsions.[1] NaOH guarantees the formation of the water-soluble sodium 4-bromobenzoate.[1]

Visualizing the Extraction Logic

ExtractionWorkflow cluster_legend Chemical Fate Start Crude Mixture (Product + 4-Br-PhCOCl) Quench Add Sat. NaHCO3 (Hydrolysis Step) Start->Quench Stir 30 min SepFunnel Separatory Funnel (Biphasic Mix) Quench->SepFunnel OrgLayer Organic Layer (Neutral Product) SepFunnel->OrgLayer Denser (if DCM) AqLayer Aqueous Layer (Na+ 4-Br-Benzoate) SepFunnel->AqLayer Waste TLC TLC Check: Is Acid Chloride Gone? OrgLayer->TLC Legend1 4-Br-PhCOCl -> 4-Br-PhCOO- (Water Soluble)

Figure 1: Workup flow for converting lipophilic acid chloride into water-soluble benzoate salt.

Section 2: Advanced Scavenging (Chemical Quenching)

Best for: Water-sensitive products or high-throughput synthesis where extraction is tedious.[1]

The Logic: Instead of hydrolyzing to an acid, react the excess chloride with a "scavenger" amine to form a highly basic amide. This byproduct can then be removed by an acidic wash, which protonates the scavenger-amide, pulling it into the aqueous layer.[3]

Reagent: 3-(Dimethylamino)propylamine (DMAPA)

DMAPA is a primary amine with a tertiary amine "tail."[1] It reacts rapidly with 4-bromobenzoyl chloride to form a basic amide [2].[1]

Protocol:

  • Add Scavenger: Add 1.2–1.5 equivalents (relative to the estimated excess acid chloride) of DMAPA to the reaction mixture.

  • Stir: 15 minutes at room temperature.

  • Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .[1]

    • Mechanism:[1][4][5][6][7][8] The tertiary amine on the DMAPA-amide becomes protonated (

      
      ), rendering the impurity water-soluble.[1]
      
  • Result: The organic layer contains your product; the aqueous layer contains the scavenged impurity.

Section 3: Troubleshooting & FAQs

Q: My TLC still shows a spot corresponding to the acid chloride, even after a bicarbonate wash.

A: This is a common false positive or a kinetic issue.

  • Hydrolysis Rate: 4-Bromobenzoyl chloride is relatively stable.[1] If you only shook the sep funnel for 2 minutes, it likely didn't hydrolyze. Fix: Stir the biphasic mixture rapidly for 30 mins.

  • TLC Artifact: Acid chlorides often decompose on the silica plate to the acid (4-bromobenzoic acid).[1] You might be seeing the acid spot, not the chloride.

    • Test: Run a "mini-workup" in a vial (add a drop of reaction mix to MeOH). If the spot shifts to a methyl ester (Rf usually higher), it was acid chloride. If it stays the same, it was already the acid.

Q: A white solid precipitated during my extraction and caused a massive emulsion.

A: That solid is likely 4-bromobenzoic acid (Melting Point: ~252°C) [3].[1]

  • Cause: The pH of your aqueous layer dropped below 4 (neutralizing the bicarbonate), causing the benzoate salt to protonate and crash out as the free acid, which is poorly soluble in both water and cold organics.

  • Fix: Add more base (1M NaOH) to raise pH > 10, redissolving the solid as the benzoate salt.

Q: Can I just rotovap the 4-bromobenzoyl chloride away?

A: No.

  • Boiling Point: ~136°C at 20 mmHg [4].[1][4] It is not volatile enough to remove on a standard rotovap without high heat, which will degrade your product.[1]

  • Safety: It is a lachrymator (tear gas).[1] Heating it releases toxic fumes.[1] Always quench chemically.[1]

Summary of Removal Methods

MethodReagentMechanismBest For
Hydrolysis Sat. NaHCO₃ / NaOHConverts to Benzoate (Anion)Stable, neutral products.
Amine Scavenging DMAPAConverts to Basic Amide (Cationic in acid)Acid-stable products; avoiding emulsions.[1]
Solid Phase Polymer-TrisamineCovalent bonding to resinSmall scale; filtration-only purification.[1]
Derivatization MethanolConverts to Methyl EsterIf the Methyl Ester is separable by chromatography.

References

  • PubChem. (n.d.).[1] 4-Bromobenzoic acid (CAS 586-76-5) - pKa and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Andersen, S. M., Heuckendorff, M., & Jensen, H. H. (2015). 3-(Dimethylamino)-1-propylamine: A Cheap and Versatile Reagent for Removal of Byproducts in Carbohydrate Chemistry.[1][9] Organic Letters, 17(4), 944–947. Retrieved from [Link]

Sources

Optimization

Separation of 4-isomer from 2- and 3-benzoylquinoline mixtures

Ticket ID: BQ-ISO-4402 Subject: Separation of 4-isomer from 2- and 3-benzoylquinoline mixtures Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Executive Summary The separation of 4-be...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BQ-ISO-4402 Subject: Separation of 4-isomer from 2- and 3-benzoylquinoline mixtures Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary

The separation of 4-benzoylquinoline (4-BQ) from its isomers (2-BQ and 3-BQ) is a classic challenge in heterocyclic chemistry. These isomers share identical molecular weights and similar polarities, often leading to co-elution in standard chromatography. The mixture typically arises from Minisci-type radical substitutions , where the nucleophilic alkyl/acyl radical attacks the protonated quinoline at the electron-deficient C2 and C4 positions.

This guide provides a tiered troubleshooting approach:

  • Chromatographic Resolution: Optimizing stationary phases and pH modifiers.

  • Chemical Resolution: Utilizing differential salt formation (Picrates/HCl).

  • Synthesis Optimization: Tuning the reaction to favor the 4-isomer upstream.

Module 1: Diagnostic & Triage

Objective: Determine the composition of your crude mixture before attempting separation.

Parameter2-Benzoylquinoline3-Benzoylquinoline4-Benzoylquinoline
Typical Origin Major product of Minisci ReactionRare (Friedel-Crafts or specific lithiation)Minor/Competitive product of Minisci

H NMR (Key Signal)
Doublet near

8.2-8.3 ppm (H3/H4 coupling)
Singlet-like near

9.0+ ppm (H2)
H2 is a doublet at

8.9-9.0 ppm; H3 is upfield
Basicity (pKa) Lower (Steric hindrance at N)ModerateModerate/High
Melting Point ~111°CVariable (often lower/oil)~60–62°C (Verify with DSC)
Decision Matrix

Use the following logic flow to select your separation method.

SeparationStrategy Start Crude Reaction Mixture Analyze Analyze Ratio (NMR/HPLC) Start->Analyze Is4Major Is 4-isomer > 40%? Analyze->Is4Major Scale Scale > 5g? Is4Major->Scale Yes MethodC Method C: HPLC (Phenyl-Hexyl) Is4Major->MethodC No (<10%) MethodA Method A: Flash Chromatography (w/ pH Modifier) Scale->MethodA No (Discovery) MethodB Method B: Fractional Crystallization (Picrate/HCl Salts) Scale->MethodB Yes (Bulk)

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and purity.

Module 2: Chromatographic Resolution

Issue: Standard Silica gel chromatography often yields broad, tailing peaks due to the interaction between the basic quinoline nitrogen and acidic silanols.

Protocol A: Flash Chromatography (Normal Phase)

The Fix: You must suppress the ionization of the quinoline nitrogen.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH

    
    OH  to the mobile phase.
    
    • Why? The amine modifier blocks the acidic sites on the silica, preventing the quinoline from "sticking" and tailing.

  • Gradient:

    • Solvent A: Hexane + 1% TEA

    • Solvent B: Ethyl Acetate + 1% TEA

    • Profile: 0% B

      
       30% B over 20 CV (Column Volumes).
      
    • Note: 2-BQ usually elutes before 4-BQ due to the shielding of the nitrogen lone pair by the 2-benzoyl group (steric effect), making it effectively less polar.

Protocol B: Reverse Phase HPLC (Difficult Separations)

The Fix: Utilize


-

interactions rather than just hydrophobicity.
  • Column Selection: Do not use standard C18. Use a Phenyl-Hexyl or Biphenyl column.

    • Mechanism:[1][2][3][4][5][6][7] The biphenyl stationary phase interacts differentially with the aromatic systems of the isomers. The planar 4-BQ interacts differently than the sterically twisted 2-BQ.

  • Mobile Phase:

    • Water (10mM Ammonium Bicarbonate, pH 10) / Acetonitrile.

    • High pH is critical to keep the quinoline neutral.

Module 3: Chemical Resolution (Crystallization)

Issue: Chromatography is expensive at scale. Isomers have distinct lattice energies.

Protocol C: The Picrate Method (Classic & Robust)

This method exploits the sharp melting points and solubility differences of picrate salts. Warning: Picric acid is explosive when dry. Handle as a wet slurry.

  • Formation: Dissolve 1g of crude mixture in 10 mL warm Ethanol (EtOH).

  • Addition: Add a saturated solution of picric acid in EtOH until precipitation ceases.

  • Reflux: Heat to reflux to dissolve the solids, then allow to cool slowly to room temperature.

  • Filtration:

    • 2-BQ Picrate: typically crystallizes first (higher lattice energy).

    • 4-BQ Picrate: often remains in the mother liquor or crystallizes in a second crop.

  • Recovery: Isolate the crystals, suspend in DCM, and wash with 10% NaOH/Water to remove the picric acid and regenerate the free base.

Protocol D: Selective Acid Extraction
  • Theory: The basicity of the quinoline nitrogen is influenced by the substituent.

    • 2-BQ: The benzoyl group at C2 sterically hinders the nitrogen lone pair. Less Basic.

    • 4-BQ: The nitrogen is more accessible. More Basic.

  • Procedure:

    • Dissolve mixture in Ether/DCM.

    • Extract with limiting amounts of dilute HCl (e.g., 0.5 equivalents).

    • The 4-isomer will preferentially protonate and move to the aqueous layer.

    • Basify the aqueous layer (NaOH) and extract back into organic solvent to recover enriched 4-BQ.

Module 4: Synthesis Optimization (Root Cause Analysis)

Context: If you are using the Minisci reaction (Radical substitution), you can tune the regioselectivity to reduce the burden of separation.

Mechanism: The reaction involves the attack of a nucleophilic radical (Benzoyl


) on the protonated quinoline.
  • High Acid Conc. (

    
    /TFA):  Increases protonation of Quinoline. The C2 and C4 positions become highly electron-deficient. C2 is statistically favored (close to N), but C4 is thermodynamically stable.
    
  • Solvent Effect: Performing the reaction in a biphasic system (Water/DCM) with phase transfer catalysts can sometimes alter the radical trajectory.

MinisciSelectivity Quinoline Quinoline (Protonated) TS Transition State Quinoline->TS Radical Benzoyl Radical Radical->TS Prod2 2-Benzoylquinoline (Kinetic/Statistically Favored) TS->Prod2 Major Path Prod4 4-Benzoylquinoline (Thermodynamic) TS->Prod4 Minor Path Control Control: Temp & Sterics Block C2 to force C4? Control->TS

Figure 2: Mechanistic pathway of Minisci benzoylation showing the competitive formation of 2- and 4-isomers.

Frequently Asked Questions (FAQ)

Q1: My peaks are tailing badly on TLC/Flash. Why? A: Quinoline is a base. It interacts with the acidic silanol groups (


) on the silica gel.
  • Fix: Pre-wash your column with 1% Triethylamine in Hexane, and maintain 1% TEA in your eluent. Alternatively, use "Amine-functionalized Silica."

Q2: The 2-isomer and 4-isomer are co-eluting even with TEA. What next? A: Switch solvents. If Hexane/EtOAc fails, try Toluene/Acetone (9:1) or DCM/Methanol (98:2). Toluene provides


-

interactions that can differentiate the isomers better than aliphatic hexane.

Q3: Can I use recrystallization if my product is an oil? A: Benzoylquinolines can form "oils" if they are impure.

  • Fix: Try triturating the oil with cold pentane or diethyl ether to induce solidification. If that fails, convert to the Hydrochloride salt (bubble HCl gas into an ethereal solution). The salts are almost always solids and can be recrystallized from Methanol/Ether.

Q4: Is there a way to synthesize only the 4-isomer? A: Direct Minisci is rarely 100% selective. However, you can use a "Blocking Group" strategy:

  • Synthesize Quinoline-N-oxide.

  • Perform the reaction (often favors C2).

  • Alternatively, use 4-chloroquinoline and perform a palladium-catalyzed cross-coupling (Suzuki/Stille) with a benzoyl donor. This avoids the isomer problem entirely.

References

  • Minisci, F., et al. "Homolytic acylation of heteroaromatic bases." Journal of the Chemical Society, Perkin Transactions 2, 1972.

  • Douglass, J. E., & Fortner, H. D. "The reaction of quinoline with benzaldehyde." Journal of the American Chemical Society, 1947.
  • BenchChem Technical Support. "Chromatographic Separation of Quinoline and Isoquinoline Isomers." BenchChem, 2025.[8]

  • Li, J. J. "Minisci Reaction." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014. (Standard text for mechanism).
  • Sigma-Aldrich. "Melting point standard 47-49°C (Benzophenone) & Quinoline derivatives data."

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Synthesizing Electron-Deficient Quinolines

Welcome, researchers and innovators. As a Senior Application Scientist, I understand the unique challenges you face when synthesizing quinoline scaffolds, particularly when your substrates are decorated with electron-wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and innovators. As a Senior Application Scientist, I understand the unique challenges you face when synthesizing quinoline scaffolds, particularly when your substrates are decorated with electron-withdrawing groups (EWGs). These substituents, while crucial for modulating the pharmacological properties of the final compound, significantly alter the reactivity of the starting materials, often leading to sluggish reactions, low yields, and complex product mixtures.

This guide is structured to provide direct, actionable solutions to the common hurdles encountered in the lab. We will move beyond simple procedural lists to explore the causality behind catalyst choice and reaction optimization, empowering you to make informed decisions for your specific system.

Section 1: Troubleshooting Guide

This section addresses the most pressing issues encountered during the synthesis of electron-deficient quinolines. Each entry is designed to help you diagnose the problem and implement a validated solution.

Q1: My Friedländer reaction with a nitro-substituted 2-aminoaryl ketone is resulting in very low or no yield. What are the primary causes and how can I fix it?

A1: This is a classic challenge. The potent electron-withdrawing nature of the nitro group deactivates the starting aniline, reducing its nucleophilicity and making the initial condensation step with the α-methylene carbonyl compound kinetically difficult.

Root Cause Analysis & Solutions:

  • Insufficient Catalyst Activity: Standard Brønsted or Lewis acids may not be potent enough to sufficiently activate the carbonyl partner to react with the deactivated aniline.

    • Solution A - Switch to a Stronger Catalyst: Employ superacids like trifluoromethanesulfonic acid (TFA) or its anhydride (TFAA), which can facilitate the reaction even with deactivated amines.[1]

    • Solution B - High-Activity Lewis Acids: Transition to more potent Lewis acids known for their high activity. Catalysts like indium(III) triflate (In(OTf)₃) or copper(II) nitrate (Cu(NO₃)₂) have proven effective. For instance, Cu(NO₃)₂·3H₂O has been shown to give excellent yields by strongly activating the ketone.[2]

    • Solution C - Heterogeneous Acid Catalysts: Consider solid acid catalysts which can offer high local acid concentration and easy work-up. A Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has been shown to be highly effective and recyclable for the Friedländer synthesis, even with substrates bearing halogen or nitro groups.[3]

  • Reversible or Unfavorable Initial Condensation: The initial aldol-type condensation and subsequent dehydration to form the enamine or α,β-unsaturated intermediate is often the rate-limiting step and can be reversible.

    • Solution: Ensure efficient removal of water. If your solvent system doesn't allow for a Dean-Stark trap, consider adding molecular sieves. Alternatively, performing the reaction under solvent-free conditions at an elevated temperature can drive the equilibrium forward.[3][4]

  • Side Reactions: Under harsh acidic or basic conditions, the α-methylene ketone can undergo self-condensation (aldol reaction), reducing the amount available to react with your aminoaryl ketone.[5]

    • Solution: Switch to a catalytic system that allows for milder conditions. Gold(III)-catalyzed annulation of 2-aminoarylcarbonyls with electron-deficient alkynes is an excellent alternative to the classical Friedländer synthesis that proceeds under relatively mild conditions, avoiding harsh acids or bases.[6]

dot```dot

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check_conditions [label="Step 2: Assess Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_conditions [label="Potential Cause:\n- Reversible condensation\n- Side reactions (e.g., self-condensation)\n- Low temperature", fillcolor="#FBBC05", fontcolor="#202124"]; solution_conditions [label="Solutions:\n- Ensure anhydrous conditions (N₂ atmosphere, dry solvents)\n- Use Dean-Stark or molecular sieves to remove H₂O\n- Optimize temperature incrementally[4]n- Consider solvent-free microwave conditions"[1], shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

check_sm [label="Step 3: Verify Starting Materials (SMs)", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_sm [label="Potential Cause:\n- Impure 2-aminoaryl ketone\n- Decomposed α-methylene partner", fillcolor="#FBBC05", fontcolor="#202124"]; solution_sm [label="Solutions:\n- Re-purify SMs (recrystallization, chromatography)\n- Verify purity by NMR/LC-MS\n- Use freshly distilled/opened reagents", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> check_catalyst; check_catalyst -> cause_catalyst [label="If standard catalyst fails"]; cause_catalyst -> solution_catalyst [style=dashed];

start -> check_conditions; check_conditions -> cause_conditions [label="If catalyst is confirmed active"]; cause_conditions -> solution_conditions [style=dashed];

start -> check_sm; check_sm -> cause_sm [label="If other factors are ruled out"]; cause_sm -> solution_sm [style=dashed]; }

Caption: Catalyst selection guide for quinoline synthesis.

Q2: How do strong electron-withdrawing groups (like -NO₂ or -CF₃) on the aniline starting material affect my choice of reaction?

A2: Strong EWGs dramatically reduce the nucleophilicity of the aniline's amino group. This makes the initial nucleophilic attack on the carbonyl partner the most difficult step of the reaction. Therefore, you should choose a synthetic route that either uses highly activated electrophiles or circumvents this step entirely.

  • Friedländer/Combes Synthesis: Requires a highly active catalyst (strong Lewis acid or superacid) to make the carbonyl partner sufficiently electrophilic. [1][2]* Transition Metal-Catalyzed C-H Activation/Annulation: These are often superior choices. For example, a palladium-catalyzed oxidative annulation can tolerate substrates with nitryl and trifluoromethyl groups effectively because the mechanism may not rely on the aniline's raw nucleophilicity in the same way. [1]* Multicomponent Reactions (MCRs): Iron-catalyzed MCRs have shown excellent tolerance for anilines bearing both electron-donating and electron-withdrawing groups, providing a robust one-pot solution. [8]

Q3: What are the advantages of using a modern heterogeneous or nanocatalyst for these syntheses?

A3: Heterogeneous and nanocatalysts offer significant practical and environmental advantages.

  • High Activity: Their high surface-area-to-volume ratio often leads to higher catalytic activity, allowing for milder reaction conditions and lower catalyst loading. [7]* Easy Separation and Reusability: Many of these catalysts (e.g., polymer-supported, magnetic nanoparticles) can be easily removed from the reaction mixture by simple filtration or magnetic separation. [10]This simplifies product purification and allows the catalyst to be recycled, reducing cost and waste.

  • Improved Stability: Solid supports can enhance the thermal and chemical stability of the catalytic species, preventing decomposition under reaction conditions.

Section 3: Catalyst Performance Summary

The table below summarizes the performance of various catalytic systems for the synthesis of electron-deficient quinolines, providing a quick reference for selecting an appropriate method.

Catalyst SystemSubstrate Scope (EWGs)Typical ConditionsAdvantagesLimitations / Considerations
Brønsted Acids (p-TsOH, H₂SO₄) [2][3]Tolerates moderate EWGs (e.g., halogens), but struggles with strong EWGs (-NO₂)High temp (80-120 °C), EtOH or solvent-freeInexpensive, readily availableHarsh conditions, potential for side reactions, low yields with deactivated substrates
Heterogeneous Brønsted Acids (Nafion, g-C₃N₄-SO₃H) [1][3]Good tolerance for halogens and nitro groups100 °C, solvent-freeReusable, easy work-up, environmentally friendlyMay require slightly longer reaction times than homogeneous counterparts
Lewis Acids (Cu(NO₃)₂, MgCl₂, In(OTf)₃) [2][7]Excellent for a range of EWGs, including nitro-substituted anilines80 °C, EtOHHigh yields, mild conditions, good functional group toleranceSome are moisture-sensitive, cost of metal triflates can be high
Palladium Catalysts (Pd(OAc)₂) [1]Excellent tolerance for strong EWGs (-NO₂, -CF₃)80-100 °C, with oxidant (e.g., O₂)High functional group tolerance, versatile for various annulation strategiesCatalyst cost, potential for palladium contamination in the final product
Iron Catalysts (FeCl₃) [8]Excellent tolerance for both EWGs and EDGsAmbient or mild heat, solvent-freeEarth-abundant, low cost, environmentally benign, robustMay require an oxidant (e.g., K₂S₂O₈) for aromatization step
Gold Catalysts (PicAuCl₂) [6]Broad scope, including substrates unsuitable for classic FriedländerMild heat (e.g., 60 °C), DCEVery mild conditions, high selectivity, avoids harsh acids/basesHigh cost of gold precursor

Section 4: Experimental Protocol Example

Protocol: FeCl₃-Catalyzed One-Pot Synthesis of a 2-Aryl Quinoline

This protocol is based on an efficient, environmentally benign method that demonstrates broad substrate tolerance, including for electron-deficient anilines. [8] Materials:

  • Substituted aniline (1.0 mmol)

  • Substituted acetophenone (1.2 mmol)

  • Dimethyl sulfoxide (DMSO) (3.0 mL)

  • Iron(III) chloride (FeCl₃) (10 mol%, 0.1 mmol)

  • Potassium persulfate (K₂S₂O₈) (2.0 mmol)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath

Procedure:

  • To a 25 mL round-bottom flask, add the substituted aniline (1.0 mmol), substituted acetophenone (1.2 mmol), FeCl₃ (16.2 mg, 0.1 mmol), and K₂S₂O₈ (540 mg, 2.0 mmol).

  • Add DMSO (3.0 mL) to the flask.

  • Place the flask in a preheated oil bath at 120 °C and stir the mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl quinoline.

Expert Note: In this reaction, DMSO serves not only as the solvent but also as a methine (=CH−) equivalent, showcasing the efficiency of this one-pot process. [8]The FeCl₃ catalyzes the condensation and cyclization, while K₂S₂O₈ acts as the oxidant for the final aromatization step. This method is particularly advantageous for its operational simplicity and use of an inexpensive, earth-abundant metal catalyst.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024). PMC.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Publishing.
  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. (2025). Beilstein Journals.
  • Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes. (2023).
  • Copper Catalyzed Sustainable Synthesis Of Quinolines. (2020). ijstr.org.
  • Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. Benchchem.
  • Advances in polymer based Friedlander quinoline synthesis. PMC - NIH.
  • Troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide. Benchchem.
  • Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis. (2018). Taylor & Francis Online.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Regioselectivity of Friedländer Quinoline Syntheses.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 4-(4-Bromobenzoyl)quinoline

For researchers and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the 1H Nuclear Magn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-Bromobenzoyl)quinoline, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its spectral features, present a comprehensive protocol for data acquisition, and compare the utility of 1H NMR with alternative analytical techniques.

The Predicted 1H NMR Spectrum: A Structural Hypothesis

Before acquiring an experimental spectrum, a detailed prediction based on the molecular structure of 4-(4-Bromobenzoyl)quinoline provides a critical framework for analysis. The molecule consists of two key aromatic systems: a quinoline ring and a 4-bromobenzoyl group. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), and the interactions with neighboring protons determine the splitting pattern (multiplicity).

The quinoline moiety itself presents a complex set of aromatic protons. Protons on the heterocyclic ring are generally deshielded due to the electron-withdrawing effect of the nitrogen atom.[1] The proton at the C2 position is anticipated to be the most deshielded, appearing at the lowest field.[1] The benzoyl substituent at the C4 position will further influence the chemical shifts of the quinoline protons.

The 4-bromobenzoyl group introduces a classic AA'BB' spin system. The two protons ortho to the carbonyl group will be deshielded and are expected to appear as a doublet, while the two protons meta to the carbonyl group (and ortho to the bromine) will also appear as a doublet at a slightly higher field.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality 1H NMR spectrum is paramount for accurate structural elucidation. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Diagram of the 1H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-25 mg of 4-(4-Bromobenzoyl)quinoline prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Filter solution to remove particulates prep2->prep3 prep4 Transfer to a high-quality 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on deuterium signal acq1->acq2 acq3 Shim magnetic field acq2->acq3 acq4 Set acquisition parameters acq3->acq4 acq5 Acquire FID acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration proc3->proc4 proc5 Peak Picking proc4->proc5 G cluster_spectroscopy Spectroscopic & Spectrometric Methods NMR NMR Spectroscopy (1H & 13C) Structure Definitive Structure NMR->Structure Connectivity MS Mass Spectrometry MS->Structure Molecular Formula IR IR Spectroscopy IR->Structure Functional Groups Xray X-ray Crystallography Xray->Structure 3D Arrangement

Sources

Comparative

A Comparative Analysis of the Biological Efficacy of 4- vs. 2-Substituted Benzoyl Quinolines

An In-Depth Guide for Researchers and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][3][4] Among the vast landscape of quinoline-based compounds, benzoyl-substituted quinolines have emerged as a particularly promising class. The position of the benzoyl moiety on the quinoline ring system significantly influences the molecule's interaction with biological targets, thereby dictating its efficacy. This guide provides a comparative analysis of the biological activities of 4-substituted versus 2-substituted benzoyl quinolines, supported by experimental data and methodological insights to inform future drug discovery efforts.

The Decisive Role of Substitution: A Structural Perspective

The substitution pattern on the quinoline ring is a critical determinant of its biological activity. The electronic and steric properties of substituents, along with their positioning, modulate the molecule's pharmacokinetic and pharmacodynamic profiles.

  • 4-Substituted Quinolines: The 4-position of the quinoline ring is a privileged site for substitution, with many clinically approved drugs featuring modifications at this position.[5] For instance, the renowned antimalarial drug chloroquine is a 4-aminoquinoline derivative.[4] The side chain at C-4 is crucial for activity, with variations influencing potency and reducing toxicity.[6][7] Benzoyl substitution at this position has been explored for various therapeutic applications, including cancer and infectious diseases.[5][8]

  • 2-Substituted Quinolines: The 2-position of the quinoline ring also offers a strategic point for modification to generate biologically active compounds.[9][10] Heteroaryl substitutions at the C-2 position can enhance lipophilicity and DNA binding properties, which are often desirable for anticancer agents.[4] Studies have shown that 2-substituted quinolines can exhibit potent antileishmanial and anticancer activities.[9][11]

The differential biological activities of 4- and 2-substituted benzoyl quinolines can be attributed to how the benzoyl group, and any additional substituents, interact with the target protein's binding pocket. The orientation of the benzoyl moiety, governed by its point of attachment to the quinoline core, dictates the potential for hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are essential for molecular recognition and biological response.

Comparative Biological Efficacy: A Data-Driven Analysis

The following sections present a comparative overview of the anticancer and antimicrobial activities of 4- and 2-substituted benzoyl quinolines, drawing upon published experimental data.

Anticancer Activity

The fight against cancer has seen the exploration of numerous quinoline derivatives. The position of the benzoyl group plays a pivotal role in their cytotoxic effects.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Compound TypeCell Line4-Substituted Benzoyl Quinoline Derivative2-Substituted Benzoyl Quinoline DerivativeReference
Quinoline-Chalcone HybridA2780 (Ovarian)2.32 - 22.4-
Quinoline-Chalcone HybridMCF-7 (Breast)2.32 - 22.4-
Benzoylpiperazinyl-quinolineB16F10 (Melanoma)-High Inhibition[12]
Methylene-benzoylhydrazideHepG2 (Liver)12.6-[13]
Methylene-benzoylhydrazideSMMC-7721 (Liver)9.6-[13]
Methylene-benzoylhydrazideHuh7 (Liver)6.3-[13]

Note: Direct comparative studies between 4- and 2-substituted benzoyl quinolines under identical conditions are limited. The data presented is a compilation from different studies to highlight the potential of each substitution pattern.

Studies have shown that quinoline-chalcone hybrids with a benzoyl group can display notable anticancer activity. For example, certain derivatives have shown IC50 values ranging from 2.32 to 22.4 µM against ovarian (A2780) and breast (MCF-7) cancer cell lines. Furthermore, a series of N'-substituted methylene-4-(quinoline-4-amino) benzoylhydrazides were synthesized and evaluated for their anti-hepatoma activity.[13] One of the most effective compounds exhibited potent cytotoxicity against various liver cancer cell lines, with IC50 values of 12.6 µM (HepG2), 9.6 µM (SMMC-7721), and 6.3 µM (Huh7).[13]

On the other hand, derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline have demonstrated anticancer activity in cell viability and wound healing assays, with some compounds strongly reducing the growth of B16F10 melanoma cells.[12]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinolines have historically been a rich source of antibacterial and antifungal compounds.[14][15]

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound TypeBacterial Strain4-Substituted Derivative2-Substituted DerivativeReference
Quinoline HydrazoneS. aureus-Good Activity[1]
Quinoline HydrazoneB. subtilis-Good Activity[1]
Quinoline HydrazoneE. coli-Excellent Activity[1]
Quinoline HydrazoneP. aeruginosa-Good Activity[1]
Quinoline-based HybridS. aureus-2 - 20[14]

Note: The available literature provides more extensive data on the antimicrobial activity of various substituted quinolines rather than specifically benzoyl-substituted ones in a comparative context.

Research into new substituted quinoline hydrazones has revealed that these compounds can possess a broad spectrum of antimicrobial activities.[1] For instance, certain 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines have shown very good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[1] One compound with a nitro group showed remarkable activity against all four bacterial strains.[1]

Similarly, quinoline-based hydroxyimidazolium hybrids have been evaluated for their antimicrobial properties.[14] A particular hybrid demonstrated potent anti-staphylococcal activity with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL.[14]

Experimental Methodologies: A Guide to Evaluation

To enable researchers to conduct their own comparative studies, this section outlines standardized protocols for assessing the biological efficacy of novel benzoyl quinoline derivatives.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (4- and 2-substituted benzoyl quinolines) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Anticancer Screening

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Prepare Serial Dilutions of Benzoyl Quinolines B->C D Treat Cells & Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for assessing the in vitro anticancer activity of benzoyl quinolines using the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Perturbation by Benzoyl Quinolines

The anticancer effects of many quinoline derivatives are mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.

G cluster_0 Benzoyl Quinolines cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Q4 4-Substituted Benzoyl Quinoline cMyc c-Myc Expression Q4->cMyc Down-regulates Apoptosis Apoptosis Q4->Apoptosis Induces CycleArrest Cell Cycle Arrest Q4->CycleArrest Induces Q2 2-Substituted Benzoyl Quinoline PI3K PI3K/Akt/mTOR Pathway Q2->PI3K Inhibits Q2->Apoptosis Induces Q2->CycleArrest Induces Proliferation Decreased Proliferation PI3K->Proliferation Promotes Bcl2 Bcl-2 Family Proteins cMyc->Bcl2 Regulates cMyc->Proliferation Promotes Bcl2->Apoptosis Inhibits

Caption: Potential signaling pathways modulated by 4- and 2-substituted benzoyl quinolines leading to anticancer effects.

For instance, some quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis and cell cycle arrest. Additionally, certain 4-amino benzoylhydrazide derivatives can down-regulate the expression of c-Myc and the anti-apoptotic protein Bcl-2, while increasing the expression of the pro-apoptotic protein Bax.[13]

Conclusion and Future Directions

The position of the benzoyl group on the quinoline scaffold is a critical factor in determining the biological efficacy of these compounds. While both 4- and 2-substituted derivatives have shown significant promise as anticancer and antimicrobial agents, their mechanisms of action and structure-activity relationships can differ substantially. The available data suggests that 4-substituted benzoyl quinolines have been more extensively explored for their anticancer properties, with several compounds demonstrating potent activity against various cancer cell lines. Conversely, while the broader class of 2-substituted quinolines has shown potent antimicrobial and antileishmanial activity, specific data on 2-benzoyl quinolines in this context is less prevalent in the reviewed literature.

Future research should focus on the direct, side-by-side comparison of 4- and 2-substituted benzoyl quinoline analogues in a battery of biological assays. This will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents. Furthermore, elucidation of their precise molecular targets and mechanisms of action will be crucial for their clinical development. The versatility of the quinoline scaffold, combined with the diverse chemical space offered by benzoyl substitution, ensures that these compounds will remain an exciting area of investigation for drug discovery professionals.

References

  • Der Pharma Chemica, Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH. Available at: [Link]

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. ResearchGate. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF SOME NEW DERIVATIVES OF 2-(4-BENZOYL-1-PIPERAZINYL). Acta Poloniae Pharmaceutica. Available at: [Link]

  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. PMC. Available at: [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Spotlight on 4‐substituted quinolines as potential anti‐infective agents: Journey beyond chloroquine. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • Synthesis of Benzopyrans and Quinolines with Nitrogenated Chain and Their Cytotoxicity Against Human Cancer Cell Lines. ResearchGate. Available at: [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. Available at: [Link]

  • Synthesis and biological evaluations of N'-substituted methylene-4-(quinoline-4-amino) benzoylhydrazides as potential anti-hepatoma agents. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 2-substituted Quinolines as Potential Antileishmanial Agents. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Semantic Scholar. Available at: [Link]

  • Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed. Available at: [Link]

  • Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. PubMed. Available at: [Link]

  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. ResearchGate. Available at: [Link]

Sources

Validation

Theoretical Elemental Composition of C16H10BrNO

Elemental Analysis of Halogenated Organics: A Comparative Guide for C16H10BrNO When characterizing novel drug candidates or complex organic intermediates like C16H10BrNO , establishing the exact elemental composition is...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis of Halogenated Organics: A Comparative Guide for C16H10BrNO

When characterizing novel drug candidates or complex organic intermediates like C16H10BrNO , establishing the exact elemental composition is a strict requirement for publication and patenting. Leading chemical journals mandate that experimental Carbon, Hydrogen, and Nitrogen (CHN) values must fall within ±0.4% of theoretical calculations to confirm ≥95% analytical purity[1]. However, the presence of a heavy halogen (Bromine) in C16H10BrNO introduces severe mechanistic challenges during dynamic flash combustion.

This guide compares top-tier elemental analyzers and provides a self-validating protocol to overcome halogen interference, ensuring your data meets the highest standards of scientific integrity.

Before selecting an instrument or configuring a protocol, we must establish the theoretical baseline. The molecular weight of C16H10BrNO is calculated using standard IUPAC atomic weights.

ElementAtomic Weight ( g/mol )AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C) 12.01116192.17661.56%
Hydrogen (H) 1.0081010.0803.23%
Nitrogen (N) 14.007114.0074.49%
Bromine (Br) 79.904179.90425.60%
Oxygen (O) 15.999115.9995.12%
Total 312.166 100.00%

Note: To meet the ±0.4% publication standard, an experimental carbon reading for this compound must strictly fall between 61.16% and 61.96%[1].

The Mechanistic Challenge: Bromine Interference

During standard Dumas combustion (~1000°C in an oxygen-rich environment), halogens are converted into free halogens (Br₂) or hydrogen halides (HBr)[2]. If left unmitigated, these corrosive gases will irreversibly damage the filaments of the Thermal Conductivity Detector (TCD) and interfere with the chromatographic separation of CO₂, H₂O, and N₂.

The Causality of Halogen Scrubbing: To counteract this, the combustion reactor must be packed with silver wool [3]. The causality is straightforward: at elevated temperatures, elemental silver reacts quantitatively with volatile bromine to form stable, non-volatile silver bromide (AgBr). This effectively traps the halogen in the combustion tube before it can reach the reduction column or the detector[3].

Workflow Visualization

G N1 Tin Capsule (CHN) N2 Flash Combustion (O2, 1000°C) N1->N2 N3 Halogen Scrubbing (Silver Wool) N2->N3 N4 Reduction (Cu at 650°C) N3->N4 D1 Gas Separation (GC / APT) N4->D1 P1 Silver Capsule (Oxygen) P2 Pyrolysis (Ni-C, 1060°C) P1->P2 P3 CO Formation P2->P3 P3->D1 D2 TCD Detection D1->D2

Dual-pathway elemental analysis workflow for C16H10BrNO, detailing CHN combustion and Oxygen pyrolysis.

Product Comparison: High-Performance Elemental Analyzers

To achieve the required precision for C16H10BrNO, laboratories typically rely on automated CHNS/O analyzers. Below is an objective comparison of two industry-leading systems: the Thermo Scientific FlashSmart and the Elementar vario EL cube .

FeatureThermo Scientific FlashSmart[4]Elementar vario EL cube[5]Analytical Impact for C16H10BrNO
Gas Separation GC Column SeparationAdvanced Purge and Trap (APT)APT allows for massive elemental ratios (up to 12,000:1), while GC offers rapid, continuous flow analysis.
Furnace Architecture Double independent furnaces with MultiValve Control (MVC)Single or dual furnace options with patented ball valveMVC allows seamless, automated switching between CHN combustion and O pyrolysis without hardware changes.
Halogen Handling Silver wool inserts in the primary quartz reactorSilver wool packing in the combustion tubeBoth effectively neutralize the 25.60% Bromine content via AgBr formation.
Oxygen Pyrolysis Nickel-coated carbon at 1060°CCarbon black at 1150°CHigh temperatures are critical to quantitatively convert all oxygen in the sample to CO.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, do not simply run the analyzer blindly. Use the following self-validating protocol designed specifically for halogenated compounds.

Part A: CHN Determination (Combustion Pathway)
  • Sample Encapsulation: Weigh 2.0–3.0 mg of C16H10BrNO into a high-purity tin capsule .

    • Causality: Tin acts as a combustion catalyst. When exposed to the oxygen pulse, the tin oxidizes exothermically, temporarily boosting the local temperature to ~1800°C to ensure complete breakdown of the aromatic rings[3].

  • Reactor Configuration: Verify that the primary combustion tube (packed with chromium oxide and copper oxide) contains a dense, fresh layer of silver wool at the exit zone[3].

    • Self-Validation: If carbon or nitrogen values begin to drift downward over multiple runs, the silver wool is saturated with AgBr and must be replaced immediately.

  • Reduction: Pass the evolved gases through a reduction reactor containing elemental copper at 650°C.

    • Causality: Copper binds any excess O₂ from the flash pulse and reduces NOₓ species to quantifiable N₂ gas.

  • Detection: Separate the N₂, CO₂, and H₂O gases and quantify via TCD.

Part B: Oxygen Determination (Pyrolysis Pathway)
  • Sample Encapsulation: Weigh 1.0–2.0 mg of C16H10BrNO into a silver capsule .

    • Causality: You must NOT use tin for oxygen analysis. Tin will oxidize and consume the sample's inherent oxygen, resulting in artificially low %O readings[4].

  • Pyrolysis: Drop the capsule into a pyrolysis reactor containing nickel-coated carbon maintained at 1060°C[4]. The oxygen in the sample reacts with the carbon bed to form Carbon Monoxide (CO).

  • Detection: Separate the CO from N₂ and quantify via TCD.

    • Self-Validation: Run a blank silver capsule first to ensure no atmospheric oxygen is leaking into the purge valve. A zero-baseline confirms system integrity.

References

Sources

Comparative

A Comparative Guide to the In Silico Performance of Quinoline Derivatives Across Key Protein Targets

Introduction: The Quinoline Scaffold and the Predictive Power of Molecular Docking In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure"[1]. This bicyclic aromatic heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Predictive Power of Molecular Docking

In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure"[1]. This bicyclic aromatic heterocycle is a cornerstone in the development of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties[2][3][4]. The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile to target specific biological pathways with high affinity and selectivity[2].

The journey from a promising chemical scaffold to a clinically effective drug is long and resource-intensive. Central to modern, rational drug design is the use of computational techniques to predict and analyze molecular interactions before committing to costly and time-consuming synthesis and in vitro testing[5]. Among these techniques, molecular docking is an indispensable tool[5][6]. It predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to the active site of a target protein[5][7]. The output, often expressed as a "docking score" in kcal/mol, provides a quantitative estimate of binding strength, where a more negative value typically signifies a more favorable interaction[8][9].

This guide offers a comparative analysis of docking scores for various quinoline derivatives against a range of therapeutically relevant protein targets. By collating data from multiple in silico studies, we aim to provide researchers, scientists, and drug development professionals with a valuable reference for understanding the potential of the quinoline scaffold and the causality behind key experimental choices in computational drug discovery.

Comparative Docking Performance of Quinoline Derivatives

The following table summarizes the docking scores of diverse quinoline derivatives against several key protein targets implicated in cancer, infectious diseases, and inflammation. It is crucial to recognize that docking scores are highly dependent on the specific software, scoring function, and parameters used in the simulation. Therefore, while this table provides a valuable comparative overview, direct comparison of absolute values across different studies should be approached with caution[7].

Derivative Class/CompoundProtein TargetPDB IDDocking Score (kcal/mol)Key Interactions & Notes
Pyrazoline & Pyrimidine containing QuinolineHIV Reverse Transcriptase4I2P-8.51 to -10.67The most potent compounds showed hydrophobic interactions with TRP229 and hydrogen bonding with LYS101.[6][8]
Quinolin-4(1H)-one derivativesVEGFR-2--11.31 to -14.65Interactions observed at the ATP-binding site, validating the pharmacophoric hypothesis for these potent inhibitors.[10]
Quinoline-thiadiazole derivativesCyclooxygenase-1 (COX-1)--5.87 to -8.56These compounds demonstrated the potential to inhibit COX-1, an enzyme responsible for prostaglandin synthesis.[11]
2H-thiopyrano[2,3-b]quinoline derivativesCB1a (Anticancer Peptide)2IGR-5.3 to -6.1The derivative with the highest affinity interacted with key residues PHE A-15 and ILE A-8.[8][12]
Pyrazol-1-yl quinoline derivativesS. aureus DNA Gyrase2XCT-10.8The docking results indicate a strong binding affinity for the bacterial DNA gyrase, suggesting antibacterial potential.[13]
4-anilinoquinoline (Compound 16)Protein Kinase Novel 3 (PKN3)--Identified as a potent inhibitor with an in vitro IC50 of 14 nM.[14]
Fused quinoline derivativeHepatitis A virus 3C proteinase--134.2 kJ/mol (interaction energy)Docking revealed a significant interaction within the binding cavity of the viral proteinase.[7]
Quinoline derivatives (e.g., Compound 4c)Tubulin (Colchicine binding site)--Docking studies confirmed that these compounds interact well with crucial amino acids in the colchicine binding site.[15][16]
Novel Quinoline derivativesMatrix Metalloproteinase-9 (MMP-9)--8.27 to -8.59The most potent compounds showed high docking scores, with van der Waals interactions being crucial for selectivity.[17]

Spotlight on Key Protein Targets

Understanding the biological role of the protein target is essential for interpreting the significance of docking scores. Several of the targets listed above are central to major disease pathways.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): This is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels[18]. In cancer, tumors hijack this process to secure a blood supply for growth and metastasis. Therefore, inhibiting VEGFR-2 is a major strategy in cancer therapy[10][18][19]. Many quinoline derivatives have been designed and shown to be potent inhibitors of this kinase[10][20].

  • HIV Reverse Transcriptase (RT): This viral enzyme is critical for the replication of the Human Immunodeficiency Virus (HIV). It converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, disrupting its function. Quinoline derivatives have shown excellent potential as NNRTI candidates, with high docking scores indicating strong affinity for this site[6][7].

  • DNA Gyrase: This enzyme is a type II topoisomerase found in bacteria that is essential for DNA replication, transcription, and repair[21]. It introduces negative supercoils into DNA, a process vital for bacterial cell viability[22]. Because it is absent in humans, it is an excellent target for developing antibacterial agents with high selectivity. Quinolone antibiotics are a well-known class of drugs that target this enzyme[21][23].

  • Tubulin: This protein polymerizes to form microtubules, which are critical components of the cellular cytoskeleton. Microtubules are essential for cell division (mitosis), intracellular transport, and maintaining cell shape. Drugs that interfere with tubulin polymerization can arrest the cell cycle, leading to programmed cell death (apoptosis), making tubulin a key target for anticancer drugs[15][24]. Quinoline derivatives have been successfully designed to inhibit tubulin polymerization by binding to the colchicine binding site[15][16][24].

Detailed Experimental Protocol: A Representative Molecular Docking Workflow

The following protocol outlines a standardized, self-validating workflow for performing molecular docking studies, synthesized from best practices and common methodologies reported in the literature[7][8][25]. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Receptor and Ligand Preparation

  • 1a. Receptor Acquisition & Preparation:

    • Action: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Causality: The crystal structure provides the precise atomic coordinates necessary for the docking simulation. It is a static snapshot of the protein's conformation[26].

    • Protocol: Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands. Repair missing atoms or residues. Add polar hydrogen atoms and assign appropriate protonation states to amino acid residues. This "cleaning" step is critical to ensure that the electrostatic and steric properties of the protein are accurately represented.

  • 1b. Ligand Preparation:

    • Action: Draw the 2D structure of the quinoline derivative using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

    • Causality: The ligand must be in a 3D format with a realistic, low-energy conformation to be docked.

    • Protocol: Perform energy minimization on the 3D ligand structure using a suitable force field (e.g., MMFF94). This process adjusts bond lengths and angles to find a stable, low-energy conformation. Assign appropriate protonation states and partial charges. Save the final structure in a format compatible with the docking software (e.g., PDBQT for AutoDock)[8][26].

Step 2: Defining the Binding Site (Grid Box Generation)

  • Action: Define a 3D grid box that encompasses the active site or binding pocket of the target protein.

  • Causality: The docking algorithm will confine its search for ligand poses to the space within this grid box. This dramatically increases computational efficiency by focusing the search on the region of interest.

  • Protocol: The grid box is typically centered on the location of a known co-crystallized ligand or on key catalytic residues identified from literature. The size of the box should be large enough to allow the ligand to rotate and translate freely but not so large as to include irrelevant surface areas[8].

Step 3: Docking Simulation

  • Action: Run the docking simulation using a chosen algorithm (e.g., AutoDock Vina, Glide).

  • Causality: The algorithm systematically samples thousands or millions of possible conformations and orientations (poses) of the flexible ligand within the rigid receptor's grid box[7][26]. A scoring function then estimates the binding affinity for each pose[7].

  • Protocol: The docking program is executed with specified parameters. The output is typically a set of the top-ranked poses (e.g., 9 or 10) for the ligand, ordered by their docking scores.

Step 4: Validation and Analysis of Results

  • 4a. Protocol Validation (Self-Validation):

    • Action: If a co-crystallized ligand was present in the original PDB file, re-dock this known ligand back into the binding site.

    • Causality: This is a crucial control step. A successful re-docking, where the predicted pose closely overlays the original crystallographic pose (typically with a Root Mean Square Deviation (RMSD) < 2.0 Å), validates that the docking protocol and parameters are reliable for the given target[25][27].

  • 4b. Pose Analysis:

    • Action: Visualize the top-ranked poses of the quinoline derivative within the protein's active site using molecular visualization software (e.g., PyMOL, Discovery Studio).

    • Causality: This qualitative analysis provides insights into the molecular basis of the predicted binding affinity.

    • Protocol: Analyze the key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. These interactions are fundamental to molecular recognition and binding stability[7][9]. The docking scores are then used to rank different derivatives based on their predicted binding strength[9].

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts described, the following diagrams were generated using Graphviz.

G cluster_prep Step 1: Preparation cluster_dock Step 2 & 3: Simulation cluster_analysis Step 4: Analysis PDB Acquire Protein Structure (PDB) CleanP Prepare Receptor PDB->CleanP Remove water, add hydrogens Ligand Draw & Minimize Ligand (3D) FormatL Prepare Ligand Ligand->FormatL Assign charges, save format Grid Define Grid Box (Active Site) CleanP->Grid FormatL->Grid Dock Run Docking Algorithm Grid->Dock Validate Re-dock known ligand (Validation) Dock->Validate Analyze Analyze Poses & Interactions Dock->Analyze Score Rank by Docking Score Analyze->Score G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimer Dimerization & Autophosphorylation VEGFR2->Dimer Pathway Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimer->Pathway Response Cellular Response: Angiogenesis, Proliferation Pathway->Response Quinoline Quinoline Derivative (Inhibitor) Quinoline->VEGFR2 Blocks ATP Binding Site

Caption: Simplified VEGFR-2 signaling pathway and inhibition by quinoline derivatives.

Conclusion and Future Outlook

The data compiled in this guide strongly supports the status of the quinoline scaffold as a highly versatile and potent core for the development of inhibitors against a wide array of protein targets. Molecular docking studies consistently predict favorable binding affinities for quinoline derivatives in the active sites of enzymes crucial to cancer, viral infections, and bacterial proliferation.

It is imperative, however, to view these in silico results as powerful predictive hypotheses rather than definitive proof of activity. The true validation of these computational models comes from their correlation with in vitro experimental data, such as IC50 values from enzyme inhibition assays.[15][19][28] Many of the cited studies successfully use docking to rationalize the high biological activity of their synthesized compounds, demonstrating the synergistic power of combining computational and experimental approaches. As computational methods become more sophisticated, incorporating protein flexibility and advanced scoring functions, their predictive accuracy will continue to improve, further accelerating the discovery of next-generation quinoline-based therapeutics.

References

  • BenchChem. (n.d.). Comparative Docking Analysis of Quinoline Derivatives Across Diverse Protein Targets. BenchChem.
  • Al-Suhaimi, K. S., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. MDPI.
  • Hameed, A., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC.
  • Abdel-Maksoud, M. S., et al. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC.
  • BenchChem. (n.d.). Navigating the Binding Landscape: A Comparative Look at Cinnoline, Quinoline, and Quinazoline Scaffolds in Molecular Docking Stu. BenchChem.
  • Research Journal of Pharmacy and Technology. (2025). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology.
  • Frontier in Medical and Health Research. (2025). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. Frontier in Medical and Health Research.
  • El-Naggar, A. M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PMC.
  • Karimi-Sales, E., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. MDPI.
  • PubMed. (n.d.). Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. PubMed.
  • Abdel-Aziz, M., et al. (2021). Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation. PMC.
  • Taylor & Francis Online. (2023). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Taylor & Francis Online.
  • RSC Publishing. (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • PubMed. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed.
  • Semantic Scholar. (2023). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. IJPRA.
  • PMC. (2022). DNA Gyrase as a Target for Quinolones. PMC.
  • MDPI. (2019). Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. MDPI.
  • BenchChem. (n.d.). Docking Studies of Isoquinoline Derivatives with Protein Targets: A Comparative Guide. BenchChem.
  • ResearchGate. (2025). DNA Gyrase as a Target for Quinolones. ResearchGate.
  • ScienceDirect. (2022). Review on recent development of quinoline for anticancer activities. ScienceDirect.
  • World Journal of Pharmaceutical Research. (2025). molecular docking studies of few pyrazol-1-yl quinoline derivatives. World Journal of Pharmaceutical Research.
  • PMC. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC.
  • PMC. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. PMC.
  • MDPI. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. MDPI.
  • Journal of American Science. (2016). Quinoline-based small molecules as effective pro. Journal of American Science.
  • ResearchGate. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate.
  • PMC. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. PMC.
  • ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.
  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
  • Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder.
  • bioRxiv. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
  • PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(4-Bromobenzoyl)quinoline: Essential Safety and Operational Protocols

For researchers engaged in the synthesis and application of novel chemical entities, a robust understanding of safety protocols is not merely a procedural formality but the very foundation of scientific integrity and inn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and application of novel chemical entities, a robust understanding of safety protocols is not merely a procedural formality but the very foundation of scientific integrity and innovation. 4-(4-Bromobenzoyl)quinoline, a compound of interest in drug development and chemical synthesis, requires meticulous handling due to the potential hazards associated with its quinoline core and brominated aromatic structure. This guide provides an in-depth, experience-driven framework for its safe management in the laboratory, from initial handling to final disposal.

Hazard Assessment: A Proactive Approach

The quinoline ring system is classified as harmful if swallowed or in contact with skin, a skin and eye irritant, a suspected mutagen, and a potential carcinogen.[1][2][3] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2] The presence of a bromine atom categorizes the compound as a halogenated organic, which requires specific disposal considerations.[4][5] Aromatic ketones can be irritants, and the overall molecule's nature as a fine powder necessitates control of airborne particulates.

Based on this analysis, 4-(4-Bromobenzoyl)quinoline should be handled with extreme caution as a substance that is potentially toxic, carcinogenic, mutagenic, and irritating to the skin and eyes.

Potential HazardBasis of Assessment & Key Precautions
Acute Toxicity (Oral, Dermal) Based on the quinoline core.[1][3] Avoid ingestion and skin contact.
Carcinogenicity & Mutagenicity Quinoline is a suspected carcinogen (Category 1B) and mutagen (Category 2).[1][2] Handle as a potential carcinogen/mutagen and minimize exposure.
Skin & Eye Irritation Both quinoline and benzoyl derivatives are known irritants.[1][6] Causes serious eye irritation.[2][3] Wear appropriate gloves and eye protection at all times.
Respiratory Irritation Handling the powdered form can generate dust.[7] All manipulations should occur within a chemical fume hood.
Environmental Hazard Quinoline is toxic to aquatic life.[1][2] Prevent release to the environment and follow strict disposal protocols.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE strategy is mandatory to create a reliable barrier against the assessed hazards. The selection of each component is a critical decision based on the compound's chemical nature and the specific laboratory operations being performed.

Protection AreaRequired EquipmentRationale and Specifications
Eye & Face ANSI Z87.1-compliant safety goggles.Minimum Requirement: Protects against splashes and dust.[7][8]
Face Shield (worn over goggles).Recommended for bulk transfers or reactions with a splash or explosion risk.[7]
Hand Chemically resistant nitrile gloves.Provides good resistance to aromatic and halogenated compounds for incidental contact.[4][9][10] For prolonged handling or immersion, consult manufacturer permeation data. Always inspect gloves before use and replace immediately if contaminated.[7]
Body Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[4][8]
Closed-toe shoes, full-length pants.Ensures no skin is exposed below the waist.[4][8]
Respiratory Work within a certified chemical fume hood.Primary Engineering Control: This is the most critical step to prevent inhalation of chemical dust or vapors.[4][5]
NIOSH-approved respirator.Secondary Control: Required only if engineering controls are insufficient or during emergency situations like a large spill.[11]

Operational Protocol: A Step-by-Step Workflow

Adherence to a systematic workflow is crucial for minimizing risk. The following protocol outlines the key stages of handling 4-(4-Bromobenzoyl)quinoline, from preparation to post-experiment cleanup.

Preparation Phase
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Check that the safety shower and eyewash station are accessible and unobstructed.[12][13]

  • Assemble Materials: Gather all necessary spill cleanup materials (e.g., inert absorbent like sand or vermiculite) and designated waste containers before handling the compound.[12][14]

  • Don PPE: Put on all required PPE as detailed in the table above.

Handling & Experimental Phase
  • Transport: Keep the chemical in its original, sealed container when transporting it to the fume hood.

  • Weighing: Conduct all weighing operations on a balance located inside the fume hood or a ventilated balance enclosure to contain any airborne powder.[7]

  • Dissolution & Transfer: Add solvents to the solid carefully to avoid splashing. When transferring solutions, use appropriate tools like pipettes or cannulas to maintain containment.

  • Reaction Monitoring: Keep the reaction vessel within the fume hood for the entire duration of the experiment. Keep the fume hood sash at the lowest practical height.

Post-Experiment Phase
  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound. Rinse multiple times with a suitable solvent (e.g., acetone or ethanol), collecting all rinsate as hazardous waste.[11]

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing all PPE.[14]

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Experiment cluster_waste 4. Waste Disposal prep Preparation handling Handling & Experiment post Post-Experiment waste Waste Management p1 Verify Fume Hood & Safety Shower p2 Don All Required PPE p1->p2 p3 Prepare Spill Kit & Waste Containers p2->p3 h1 Weigh Compound in Fume Hood p3->h1 h2 Perform Experiment (Dissolution, Reaction) h1->h2 c1 Decontaminate Glassware & Surfaces h2->c1 c2 Doff PPE Correctly c1->c2 w1 Segregate Waste into 'Halogenated Organics' c1->w1 c3 Wash Hands Thoroughly c2->c3 w2 Label & Seal Waste Container w1->w2 w3 Arrange for Professional Disposal via EHS w2->w3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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